1-Bromo-4-methoxybutane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-methoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-7-5-3-2-4-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOQTNHQNMYBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334569 | |
| Record name | 1-Bromo-4-methoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4457-67-4 | |
| Record name | 1-Bromo-4-methoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-4-methoxybutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-methoxybutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-methoxybutane, also known as 4-bromobutyl methyl ether, is a key chemical intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its bifunctional nature, possessing both a reactive bromine atom and a methoxy group, allows for its versatile use in the construction of more complex molecules.[1] A thorough understanding of its physical properties is paramount for its safe handling, optimal use in reactions, and for the purification of resulting products. This guide provides a comprehensive overview of the core physical characteristics of this compound, supplemented with detailed experimental protocols for their determination.
Core Physical Properties
The physical properties of this compound are summarized in the table below. These values represent a consolidation of data from various chemical suppliers and databases. Minor variations in reported values can be attributed to differences in measurement conditions and sample purity.
| Physical Property | Value | Units |
| Molecular Formula | C₅H₁₁BrO | |
| Molecular Weight | 167.04 - 167.05 | g/mol |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 158.9 - 165 | °C |
| Density (at 20°C) | 1.278 - 1.3052 | g/cm³ |
| Refractive Index | 1.443 - 1.4550 | |
| Flash Point | 59.6 - 60 | °C |
| Vapor Pressure (at 25°C) | 3.3 ± 0.3 | mmHg |
Data compiled from multiple sources.[1][3][4][5][6][7][8][9][10][11][12][13]
Experimental Protocols
Accurate determination of physical properties is crucial for chemical characterization. The following are detailed methodologies for measuring the key physical properties of this compound.
Determination of Boiling Point by Simple Distillation
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Simple distillation is a common and effective method for determining the boiling point of a pure liquid.[14]
Apparatus:
-
Round-bottom flask
-
Distillation head (still head) with a port for a thermometer
-
Condenser (Liebig, Graham, or Allihn)
-
Receiving flask (e.g., Erlenmeyer flask or round-bottom flask)
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
-
Clamps and stands
Procedure:
-
Place a small volume of this compound and a few boiling chips into the round-bottom flask. The flask should not be more than two-thirds full.
-
Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures that the measured temperature is that of the vapor in equilibrium with the liquid.
-
Connect the condenser to a water source, with water entering at the lower inlet and exiting at the upper outlet.
-
Begin heating the flask gently.
-
Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.
-
The temperature will stabilize as the vapor surrounds the thermometer bulb and begins to condense in the condenser. Record this stable temperature as the boiling point.[14]
-
Continue distillation until a small amount of liquid has collected in the receiving flask, then turn off the heat.
Determination of Density using a Graduated Cylinder and Balance
Density is defined as the mass of a substance per unit volume.[15] A straightforward method for determining the density of a liquid involves measuring its mass and volume.
Apparatus:
-
Graduated cylinder (e.g., 10 mL or 25 mL)
-
Analytical balance
Procedure:
-
Measure and record the mass of a clean, dry graduated cylinder.[16]
-
Carefully add a known volume of this compound to the graduated cylinder. Read the volume from the bottom of the meniscus.[16]
-
Measure and record the combined mass of the graduated cylinder and the liquid.[16]
-
Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the combined mass.
-
Calculate the density using the formula: Density = Mass / Volume.
-
For improved accuracy, the procedure can be repeated multiple times and the average density calculated.[16] The temperature of the liquid should also be recorded as density is temperature-dependent.[15]
Determination of Refractive Index using an Abbe Refractometer
The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance and can be used to identify and assess its purity.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath (optional but recommended for high accuracy)
-
Dropper or pipette
-
Lint-free tissue
-
Solvent for cleaning (e.g., ethanol or acetone)
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
If using a constant temperature water bath, ensure it has reached the desired temperature (e.g., 20°C).
-
Using a dropper, place a few drops of this compound onto the surface of the measuring prism.
-
Close the illuminating prism and lock it in place.
-
Look through the eyepiece and turn the coarse adjustment knob until the light field comes into view. You will see a dividing line between a light and a dark area.
-
Turn the fine adjustment knob to bring the dividing line into sharp focus.
-
If a colored band is visible at the dividing line, turn the chromatic dispersion compensator until the line is sharp and achromatic (black and white).
-
Adjust the scale until the dividing line is precisely at the center of the crosshairs.
-
Press the switch to illuminate the scale and read the refractive index value.
-
After the measurement, clean the prisms thoroughly with a soft tissue and an appropriate solvent.
Visualizations
Experimental Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the key physical properties of this compound.
Caption: Workflow for determining physical properties.
Logical Relationship of Physical Properties
This diagram illustrates the logical connections between the fundamental physical properties of a chemical substance like this compound.
Caption: Relationship between molecular structure and physical properties.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 4457-67-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 4457-67-4 | TCI AMERICA [tcichemicals.com]
- 4. This compound | 4457-67-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | 4457-67-4 [chemnet.com]
- 6. This compound CAS#: 4457-67-4 [amp.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. This compound | 4457-67-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. This compound | C5H11BrO | CID 521168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemeo.com [chemeo.com]
- 11. Butane, 1-bromo-4-methoxy- (CAS 4457-67-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. chemwhat.com [chemwhat.com]
- 13. Butane, 1-bromo-4-methoxy- [webbook.nist.gov]
- 14. vernier.com [vernier.com]
- 15. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 16. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Bromo-4-methoxybutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and bonding of 1-Bromo-4-methoxybutane. It includes a detailed analysis of its molecular geometry, supported by spectroscopic data and a summary of its key physicochemical properties. This document also outlines detailed experimental protocols for its synthesis and purification, along with a representative analytical method for its characterization, catering to the needs of researchers and professionals in drug development and organic synthesis.
Introduction
This compound, a bifunctional organic compound, serves as a valuable building block in organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex organic molecules. Its structure incorporates a terminal bromoalkane and a methoxy ether, providing two distinct reactive sites for various chemical transformations. Understanding its chemical structure, bonding, and reactivity is paramount for its effective utilization in synthetic chemistry.
Chemical Identity
A clear identification of this compound is fundamental for any scientific investigation. The key identifiers are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 4457-67-4[1][2][3] |
| Molecular Formula | C₅H₁₁BrO[1][2][3] |
| Molecular Weight | 167.04 g/mol [2] |
| Synonyms | 4-Bromobutyl methyl ether, 4-Methoxybutyl bromide[1][2] |
Chemical Structure and Bonding
The chemical structure of this compound consists of a four-carbon butane chain. A bromine atom is attached to one terminal carbon (C1), and a methoxy group (-OCH₃) is attached to the other terminal carbon (C4).
Figure 1: 2D representation of the this compound structure.
The bonding in the molecule is characterized by single covalent bonds. The C-Br bond is polar due to the higher electronegativity of bromine compared to carbon, making the C1 carbon atom electrophilic and susceptible to nucleophilic attack. The C-O-C linkage of the ether group introduces a slight bend in the molecular geometry and the oxygen atom possesses two lone pairs of electrons, which can participate in hydrogen bonding with protic solvents.
Due to the flexibility of the butane chain, the molecule can adopt various conformations through rotation around the C-C single bonds. The most stable conformation is expected to be an anti-periplanar arrangement to minimize steric hindrance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Appearance | Colorless liquid[1] |
| Boiling Point | 165 °C (lit.)[4] |
| Density | 1.3052 g/cm³ |
| Refractive Index | 1.4510-1.4550 |
| Flash Point | 60 °C |
| Solubility | Soluble in common organic solvents. |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the different proton environments in the molecule. The expected chemical shifts (δ) and multiplicities are as follows:
-
~3.41 ppm (triplet, 2H): Protons on the carbon adjacent to the bromine atom (Br-CH₂-).
-
~3.38 ppm (triplet, 2H): Protons on the carbon adjacent to the oxygen atom (-O-CH₂-).
-
~3.30 ppm (singlet, 3H): Protons of the methoxy group (-OCH₃).
-
~1.92 ppm (quintet, 2H): Protons on the C2 carbon (Br-CH₂-CH₂-).
-
~1.70 ppm (quintet, 2H): Protons on the C3 carbon (-CH₂-CH₂-O-).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of distinct carbon environments. The anticipated chemical shifts are:
-
~71.0 ppm: Carbon of the -CH₂-O group.
-
~58.5 ppm: Carbon of the -OCH₃ group.
-
~33.5 ppm: Carbon of the Br-CH₂ group.
-
~30.0 ppm: Carbon of the Br-CH₂-CH₂ group.
-
~28.0 ppm: Carbon of the -CH₂-CH₂-O group.
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Bond Vibration |
| 2975-2845 | C-H stretch (alkane) |
| 1470-1270 | C-H bend (alkane) |
| 1100-1000 | C-O stretch (ether) |
| 750-550 | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound shows a characteristic isotopic pattern for bromine-containing compounds, with two molecular ion peaks of nearly equal intensity at m/z 166 and 168, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The fragmentation pattern is dominated by the cleavage of the C-Br bond and α-cleavage of the ether.
Experimental Protocols
Synthesis of this compound from 4-Methoxy-1-butanol
This protocol describes the conversion of 4-methoxy-1-butanol to this compound using phosphorus tribromide.
Figure 2: Workflow for the synthesis of this compound.
Materials:
-
4-Methoxy-1-butanol
-
Phosphorus tribromide (PBr₃)
-
Pyridine (optional, as a scavenger for HBr)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
To a stirred solution of 4-methoxy-1-butanol in a round-bottom flask, optionally with a small amount of pyridine, cooled in an ice bath, add phosphorus tribromide dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or GC.
-
Carefully quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure this compound.
Purification by Fractional Distillation
This protocol is suitable for purifying the crude product obtained from the synthesis.
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude this compound in the distillation flask along with a few boiling chips.
-
Heat the flask gently.
-
Collect the fraction that distills at the boiling point of this compound (approximately 165 °C at atmospheric pressure). Discard any forerun or residue.
GC-MS Analysis
This protocol provides a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of alkyl halides (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Split or splitless.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Scan Range: m/z 40-200.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
Logical Relationships in Reactivity
The dual functionality of this compound allows for a variety of synthetic transformations. The following diagram illustrates the logical relationships between its reactive sites and potential products.
Figure 3: Reactivity pathways of this compound.
Conclusion
This compound is a versatile reagent with well-defined structural and spectroscopic properties. This guide provides the essential technical information and detailed experimental protocols required for its effective handling, synthesis, purification, and analysis. A thorough understanding of its chemical nature is critical for its successful application in the development of novel pharmaceuticals and other advanced materials.
References
An In-depth Technical Guide to 1-Bromo-4-methoxybutane (CAS: 4457-67-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-methoxybutane, with CAS number 4457-67-4, is a bifunctional organic compound widely utilized as a key intermediate and alkylating agent in organic synthesis.[1][2] Its structure, featuring a terminal bromine atom and a methoxy ether group, allows for selective chemical transformations, making it a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and common reactions, and its application in drug development, with a focus on its role in the formation of pharmaceutical impurities.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic sweet odor.[2][3] It is a haloalkane and an ether, with its reactivity largely dictated by the presence of the bromine atom, which serves as a good leaving group in nucleophilic substitution reactions.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4457-67-4 | [2][4] |
| Molecular Formula | C₅H₁₁BrO | [2][4] |
| Molecular Weight | 167.04 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 165 °C (lit.) | [4] |
| Density | 1.278 g/cm³ | [2] |
| Refractive Index | 1.443-1.455 | [2] |
| Flash Point | 158.9 °C | [2] |
| Solubility | Insoluble in water. | |
| LogP | 1.80790 | [2] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Peaks/Signals | Reference(s) |
| ¹H NMR | Data available, specific shifts can be found in chemical databases. | [5][6] |
| ¹³C NMR | Data available, specific shifts can be found in chemical databases. | [4][5][6] |
| Mass Spectrometry (MS) | Data available, fragmentation patterns can be found in chemical databases. | [4][5] |
| Infrared (IR) Spectroscopy | Data available, characteristic C-Br and C-O stretches can be identified. | [5] |
Synthesis of this compound
This compound can be synthesized through several routes, with two common methods being the bromination of 4-methoxy-1-butanol and the partial etherification of 1,4-dibromobutane.
Synthesis from 4-Methoxy-1-butanol
A prevalent laboratory method involves the reaction of 4-methoxy-1-butanol with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
References
A Technical Guide to the Spectroscopic Data of 1-Bromo-4-methoxybutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-4-methoxybutane, a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.42 | t | 2H | Br-CH₂- |
| 3.37 | t | 2H | -CH₂-O- |
| 3.31 | s | 3H | -O-CH₃ |
| 1.92 | p | 2H | Br-CH₂-CH₂- |
| 1.71 | p | 2H | -CH₂-CH₂-O- |
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 71.8 | -CH₂-O- |
| 58.5 | -O-CH₃ |
| 33.5 | Br-CH₂- |
| 30.2 | Br-CH₂-CH₂- |
| 29.8 | -CH₂-CH₂-O- |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 2940-2830 | C-H (alkane) | Stretching |
| 1465 | C-H (alkane) | Bending |
| 1110 | C-O (ether) | Stretching |
| 645 | C-Br (alkyl bromide) | Stretching |
Sample Preparation: Neat liquid
Mass Spectrometry (MS)
The mass spectrum of this compound was obtained using electron ionization (EI). The major fragments are listed below.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 45 | 100 | [CH₃OCH₂]⁺ |
| 87 | ~50 | [M - Br]⁺ |
| 55 | ~45 | [C₄H₇]⁺ |
| 166/168 | Low | [M]⁺ (Molecular ion peak with Br isotopes) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy
Sample Preparation: A small amount of this compound (a few drops) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry NMR tube.[1][2] The solution must be homogeneous and free of any particulate matter to ensure high-resolution spectra.[1][2]
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). The instrument is locked onto the deuterium signal of the CDCl₃ solvent. Shimming is performed to optimize the homogeneity of the magnetic field. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and a higher concentration of the sample may be necessary due to the low natural abundance of the ¹³C isotope.[1][2]
Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).[3][4] A single drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a uniform film.[3][4]
Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is taken first and automatically subtracted from the sample spectrum. The sample holder with the prepared salt plates is then placed in the instrument's sample compartment, and the spectrum is acquired over the standard mid-IR range (typically 4000-400 cm⁻¹).[3]
Mass Spectrometry
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, where it is vaporized. Ionization is achieved through electron impact (EI), where high-energy electrons (typically 70 eV) bombard the gaseous molecules, leading to the formation of a molecular ion and various fragment ions.[5][6]
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. A detector then records the abundance of each ion, generating a mass spectrum.[6]
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a liquid organic compound.
Caption: General workflow for spectroscopic analysis.
Molecular Structure and Mass Spectrometry Fragmentation
The diagram below shows the structure of this compound and its characteristic fragmentation pattern in electron ionization mass spectrometry.
Caption: Key fragmentations of this compound in EI-MS.
References
- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. scribd.com [scribd.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Solubility of 1-Bromo-4-methoxybutane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-4-methoxybutane in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework for predicting solubility based on the physicochemical properties of the molecule, alongside a detailed experimental protocol for determining precise solubility values.
Core Concepts: Predicting Solubility
The principle of "like dissolves like" is the foundation for predicting the solubility of this compound. This principle states that substances with similar polarities are more likely to be soluble in one another. This compound is a polar molecule due to the presence of two electronegative atoms, bromine and oxygen, which create polar covalent bonds with carbon. The methoxy group (-OCH3) and the bromine atom contribute to the molecule's overall polarity, making it capable of dipole-dipole interactions.[1]
Alkyl halides, such as this compound, are generally soluble in most organic solvents.[2][3] The intermolecular forces between the alkyl halide molecules are comparable in strength to the interactions they can form with organic solvent molecules, facilitating dissolution.[4] However, they have limited solubility in water because they cannot form strong hydrogen bonds.[5][6]
Qualitative Solubility Predictions
Based on the polar nature of this compound, a qualitative prediction of its solubility in a range of common organic solvents can be made. The following table categorizes solvents by their polarity and predicts the likely solubility of this compound.
| Solvent Category | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol | High | The polar nature of both the solute and solvent, involving dipole-dipole interactions, suggests good miscibility. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | High | Strong dipole-dipole interactions between the polar C-Br and C-O bonds of the solute and the polar functional groups of the solvent lead to high solubility. |
| Slightly Polar | Ethyl Acetate, Dichloromethane | Moderate to High | The moderate polarity of these solvents is sufficient to dissolve the polar this compound. |
| Non-Polar | Hexane, Toluene | Low to Moderate | While alkyl halides can be soluble in non-polar solvents, the polarity of the methoxy group may limit complete miscibility compared to more polar solvents. |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
For precise and reliable quantitative solubility data, the isothermal shake-flask method is a well-established and recommended procedure. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (>98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (chemically inert, e.g., PTFE)
-
Volumetric flasks
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.
-
Prepare triplicate samples for each solvent to ensure the reproducibility of the results.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to allow for the sedimentation of the excess solute.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a chemically inert syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining undissolved microparticles.
-
Dilute the filtered sample to a known volume with the same solvent.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated analytical method, such as GC-FID.
-
Prepare a series of calibration standards of this compound in the respective solvent to create a calibration curve.
-
The concentration of this compound in the saturated solution is determined by comparing the analytical response of the sample to the calibration curve.
-
Data Presentation:
The results should be presented in a clear and structured table, reporting the mean solubility and standard deviation for each solvent at the specified temperature.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| [Solvent 1] | [e.g., 25] | Mean ± SD | Mean ± SD |
| [Solvent 2] | [e.g., 25] | Mean ± SD | Mean ± SD |
| [Solvent 3] | [e.g., 25] | Mean ± SD | Mean ± SD |
Application in Organic Synthesis: An Experimental Workflow
This compound is a versatile reagent in organic synthesis, primarily used as a 4-methoxybutylating agent in nucleophilic substitution reactions.[7] The following diagram illustrates a general workflow for a typical alkylation reaction.
Caption: General workflow for a nucleophilic substitution reaction using this compound.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For specific applications in drug development and process chemistry, it is imperative to determine quantitative solubility data under the precise conditions of interest.
References
- 1. CAS 4457-67-4: this compound | CymitQuimica [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. aakash.ac.in [aakash.ac.in]
- 7. Page loading... [guidechem.com]
Synthesis and preparation of 1-Bromo-4-methoxybutane
An In-depth Technical Guide to the Synthesis and Preparation of 1-Bromo-4-methoxybutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS: 4457-67-4), also known as 4-methoxybutyl bromide, is a valuable bifunctional molecule widely utilized in organic synthesis.[1][2] Its utility as an intermediate stems from the presence of two distinct functional groups: a terminal bromide, which is an excellent leaving group for nucleophilic substitution and organometallic reactions, and a methoxy ether, which is generally stable under a variety of reaction conditions. This combination makes it a key building block in the pharmaceutical and agrochemical industries for constructing more complex molecular architectures.[1] This guide provides a detailed overview of the primary synthetic routes, experimental protocols, and comparative data for the preparation of this versatile reagent.
Overview of Synthetic Strategies
The preparation of this compound can be approached via two principal and reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
-
Route A: Nucleophilic Substitution of an Alcohol. This is arguably the most common and direct method, involving the conversion of the hydroxyl group of 4-methoxy-1-butanol into a bromide. This transformation is typically achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), the latter often generated in situ.[3] This SN2 reaction is generally high-yielding and avoids the carbocation rearrangements that can plague reactions with secondary or tertiary alcohols.[3]
-
Route B: Williamson Ether Synthesis. This classic method involves the reaction of a metal alkoxide with a primary alkyl halide.[4] For this specific synthesis, sodium methoxide is reacted with an excess of 1,4-dibromobutane. The reaction proceeds via an SN2 mechanism where the methoxide ion displaces one of the bromide ions.[1][4] Careful control of stoichiometry is crucial to minimize the formation of the diether byproduct, 1,4-dimethoxybutane.
Comparative Data of Synthetic Routes
The following table summarizes quantitative data for the two primary synthetic routes, based on typical laboratory-scale preparations.
| Parameter | Route A: From 4-Methoxy-1-butanol (with PBr₃) | Route B: Williamson Ether Synthesis (from 1,4-Dibromobutane) |
| Primary Reactants | 4-Methoxy-1-butanol, Phosphorus Tribromide (PBr₃) | 1,4-Dibromobutane, Sodium Methoxide |
| Solvent | Dichloromethane (DCM) or neat (no solvent) | Methanol or Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to Reflux (~65 °C) |
| Typical Reaction Time | 2 - 4 hours | 12 - 24 hours |
| Work-up Procedure | Aqueous wash, extraction, drying | Solvent evaporation, extraction, aqueous wash, drying |
| Purification Method | Fractional Distillation under reduced pressure | Fractional Distillation under reduced pressure |
| Typical Yield | 80 - 90% | 50 - 65% (dependent on minimizing side products) |
| Key Side Products | Phosphorous acids, unreacted alcohol | 1,4-Dimethoxybutane, But-1-ene (from elimination) |
Detailed Experimental Protocols
Protocol A: Synthesis from 4-Methoxy-1-butanol via PBr₃
This protocol describes the conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide, a mild and efficient method that proceeds via an SN2 mechanism.[3]
Materials:
-
4-Methoxy-1-butanol (e.g., 20.8 g, 0.20 mol)
-
Phosphorus tribromide (PBr₃) (e.g., 21.7 g, 0.08 mol, 0.4 eq)
-
Anhydrous Dichloromethane (DCM) (100 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
4-Methoxy-1-butanol (0.20 mol) is dissolved in anhydrous DCM (100 mL) and the solution is cooled to 0 °C in an ice bath.
-
Phosphorus tribromide (0.08 mol) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched by slowly pouring the mixture over 100 g of crushed ice in a beaker.
-
The mixture is transferred to a separatory funnel. The organic layer is separated and washed sequentially with 50 mL of cold water, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed using a rotary evaporator.
-
The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Protocol B: Synthesis from 1,4-Dibromobutane via Williamson Ether Synthesis
This protocol details the formation of an ether by reacting an alkoxide with an alkyl halide.[4] Using an excess of the dihalide substrate favors the desired monosubstitution product.
Materials:
-
1,4-Dibromobutane (e.g., 86.4 g, 0.40 mol)
-
Sodium methoxide (e.g., 5.4 g, 0.10 mol)
-
Anhydrous Methanol (150 mL)
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Sodium methoxide (0.10 mol) is dissolved in anhydrous methanol (150 mL) with stirring.
-
1,4-Dibromobutane (0.40 mol, 4 equivalents) is added to the solution at room temperature.
-
The reaction mixture is heated to reflux and maintained for 18 hours. The reaction progress can be monitored by GC-MS.
-
After cooling to room temperature, the methanol is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is partitioned between diethyl ether (100 mL) and water (100 mL).
-
The layers are separated, and the aqueous layer is extracted with an additional 50 mL of diethyl ether.
-
The combined organic layers are washed with water (2 x 50 mL) and brine (50 mL), then dried over anhydrous Na₂SO₄.
-
The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure. The excess 1,4-dibromobutane is recovered as the higher-boiling fraction.
Visualization of Synthetic Workflow
The following diagram illustrates the key steps involved in the synthesis of this compound from 4-methoxy-1-butanol (Protocol A), a robust and high-yielding pathway.
Caption: Workflow for the synthesis of this compound via alcohol bromination.
References
An In-depth Technical Guide to the Key Chemical Reactions of 1-Bromo-4-methoxybutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-methoxybutane is a versatile bifunctional molecule utilized in organic synthesis as a building block for more complex structures. Its primary alkyl bromide and ether functionalities allow for a range of chemical transformations, making it a valuable intermediate in the pharmaceutical and fine chemical industries.[1] This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, including detailed experimental protocols, quantitative data, and mechanistic visualizations to support its application in research and development.
Introduction
This compound (CAS: 4457-67-4) is a colorless liquid with the molecular formula C₅H₁₁BrO.[1] Its structure, featuring a primary alkyl bromide, makes it an excellent substrate for nucleophilic substitution reactions. The presence of a methoxy group at the 4-position introduces polarity and potential for further functionalization. This guide will delve into the key reactions of this compound: Grignard reagent formation, Williamson ether synthesis, other nucleophilic substitutions, and elimination reactions.
Grignard Reagent Formation
The reaction of this compound with magnesium metal leads to the formation of the corresponding Grignard reagent, (4-methoxybutyl)magnesium bromide. This organometallic compound is a powerful nucleophile and a valuable tool for creating new carbon-carbon bonds.[2] While the direct synthesis from the bromo-analog is standard, a detailed industrial protocol exists for the closely related 1-chloro-4-methoxybutane, which is directly applicable.
Experimental Protocol: Synthesis of (4-methoxybutyl)magnesium bromide
Adapted from an industrial synthesis of the analogous chloride.[3][4]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF) or a mixture of 2-Methyltetrahydrofuran (2-MeTHF) and Toluene[3]
-
Initiator (e.g., a small crystal of iodine or a few drops of 1,2-dibromoethane)[2][5]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, place magnesium turnings (1.2 equivalents) in a flame-dried round-bottom flask.[2]
-
Add a minimal amount of anhydrous THF to cover the magnesium.
-
Add the initiator to activate the magnesium surface.[2]
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction, which is indicated by a gentle reflux or color change.[2]
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[4]
-
After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete reaction.[4]
-
The resulting Grignard reagent is a dark brown solution and should be used immediately in subsequent reactions.[3]
Quantitative Data for Grignard Reagent Synthesis
| Parameter | Value/Condition |
| Starting Material | 1-Chloro-4-methoxybutane (analogous)[3] |
| Reagent | Magnesium turnings[3] |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) and Toluene[3] |
| Initiator | Bromoethane[3] |
| Reaction Temperature | Initiation: 45-50°C; Addition: Reflux[3] |
| Reaction Time | 3-5 hours for addition, 1 hour at reflux post-addition[3] |
Logical Workflow for Grignard Reagent Formation and Subsequent Reaction
Caption: Workflow for the preparation of (4-methoxybutyl)magnesium bromide and its subsequent reaction with an electrophile.
Williamson Ether Synthesis
This compound is an ideal primary alkyl halide for the Williamson ether synthesis, which allows for the formation of unsymmetrical ethers via an Sₙ2 mechanism.[6][7] This reaction involves the displacement of the bromide ion by an alkoxide or phenoxide nucleophile.
Experimental Protocol: General Williamson Ether Synthesis
Adapted from a general protocol for primary alkyl halides.[6]
Materials:
-
This compound
-
Alcohol or Phenol
-
Strong base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
Procedure (using NaH):
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to form the alkoxide.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Upon completion, cautiously quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.[6]
Reaction Parameters for Williamson Ether Synthesis
| Parameter | Condition for Alcohols | Condition for Phenols |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Solvent | Anhydrous DMF | Anhydrous Acetonitrile |
| Temperature | 0°C to Room Temperature | Reflux |
| Nucleophile | Alkoxide (formed in situ) | Phenoxide (formed in situ) |
Mechanism of Williamson Ether Synthesis
Caption: Sₙ2 mechanism of the Williamson ether synthesis.
Other Key Nucleophilic Substitution Reactions
As a primary alkyl halide, this compound readily undergoes Sₙ2 reactions with a variety of nucleophiles.
a) Reaction with Cyanide
The reaction with sodium or potassium cyanide in an ethanolic solution provides a method for carbon chain extension, yielding 5-methoxypentanenitrile.[8][9] It is crucial to use an ethanolic solvent to avoid the formation of alcohol byproducts.[8]
Experimental Protocol:
-
Heat a mixture of this compound and sodium cyanide (in ethanol) under reflux.[8]
-
The reaction progress can be monitored by the disappearance of the starting material using TLC.
-
Upon completion, the product can be isolated by distillation after removing the precipitated sodium bromide.
b) Reaction with Ammonia
The reaction with an excess of ammonia in ethanol under heat and pressure yields the corresponding primary amine, 4-methoxyaniline.[10][11] A large excess of ammonia is necessary to minimize the formation of secondary and tertiary amine byproducts.[12]
Experimental Protocol:
-
Heat this compound in a sealed vessel with an excess of an ethanolic solution of ammonia.
-
The initial product is the ammonium salt, which is deprotonated by the excess ammonia to give the primary amine.[10]
-
Workup involves removing the excess ammonia and ammonium bromide, followed by purification of the amine.
Summary of Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Product |
| Cyanide | NaCN or KCN in Ethanol | 5-methoxypentanenitrile |
| Ammonia | Excess NH₃ in Ethanol | 4-methoxybutylanine |
| Azide | Sodium Azide (NaN₃) | 1-Azido-4-methoxybutane |
| Thiolate | R-SNa | Alkyl (4-methoxybutyl) sulfide |
Elimination Reactions
While substitution is generally favored for primary alkyl halides, elimination can be induced by using a strong, sterically hindered base.[13] The reaction of this compound with a bulky base like potassium tert-butoxide (t-BuOK) is expected to proceed via an E2 mechanism to yield 4-methoxy-1-butene.[14]
E2 Elimination Mechanism
Caption: Concerted E2 elimination mechanism with a bulky base.
Potential Application in Friedel-Crafts Alkylation
In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can act as an electrophile in a Friedel-Crafts alkylation of aromatic compounds like benzene.[15][16] However, a significant limitation of this reaction with primary alkyl halides is the potential for carbocation rearrangement to a more stable secondary carbocation via a hydride shift, which would lead to a mixture of products.[15]
Conclusion
This compound is a valuable synthetic intermediate due to its capacity to undergo a variety of chemical transformations. Its primary alkyl bromide functionality allows for efficient nucleophilic substitution and Grignard reagent formation, providing routes to a diverse range of more complex molecules. While elimination reactions can be induced with the appropriate choice of a bulky base, substitution reactions are generally more prevalent. The insights provided in this guide, including detailed protocols and mechanistic diagrams, are intended to facilitate the effective use of this compound in synthetic chemistry and drug development endeavors.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2006002691A1 - Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemistrystudent.com [chemistrystudent.com]
- 10. brainly.com [brainly.com]
- 11. savemyexams.com [savemyexams.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. 1-Bromooctadecane and potassium tert-butoxide can both proceed by elimina.. [askfilo.com]
- 14. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. d.web.umkc.edu [d.web.umkc.edu]
The Versatile Building Block: An In-depth Technical Guide to the Applications of 1-Bromo-4-methoxybutane in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-methoxybutane (CAS No: 4457-67-4) is a bifunctional reagent of significant interest in organic synthesis.[1][2] This colorless liquid, also known as 4-bromobutyl methyl ether, possesses both a reactive bromide and a stable methoxy ether functionality, making it a valuable building block for the introduction of the 4-methoxybutyl group into a wide array of molecular scaffolds. Its high reactivity and selectivity have established it as a key intermediate in the pharmaceutical and agrochemical industries for the synthesis of fine chemicals.[1] This technical guide provides a comprehensive overview of the principal applications of this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate its effective utilization in research and development.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁BrO | [2] |
| Molecular Weight | 167.04 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 165 °C (lit.) | |
| Density | 1.305 g/cm³ | |
| Refractive Index | 1.4510-1.4550 | |
| Solubility | Soluble in common organic solvents |
Core Applications in Organic Synthesis
The synthetic utility of this compound is primarily centered around its ability to act as an electrophile in nucleophilic substitution reactions and as a precursor to a Grignard reagent.
Williamson Ether Synthesis: O-Alkylation
The Williamson ether synthesis is a classic and robust method for the formation of ethers. This compound serves as an excellent alkylating agent for alcohols and phenols, introducing the 4-methoxybutyl chain. This reaction typically proceeds via an SN2 mechanism and is favored with primary alkyl halides like this compound to minimize competing elimination reactions.[3][4][5]
Experimental Protocol: O-Alkylation of 4-Methoxyphenol
This protocol describes a representative procedure for the O-alkylation of a phenol using this compound.
-
Reaction Setup: To a stirred solution of 4-methoxyphenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reagent Addition: Add this compound (1.1 eq.) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80-90 | 4-6 | 85-95 |
| Benzyl alcohol | NaH | THF | Reflux | 2-4 | 90-98 |
Grignard Reagent Formation and Reactions
This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 4-methoxybutylmagnesium bromide. This organometallic reagent is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles, most notably carbonyl compounds.[6][7][8][9]
Experimental Protocol: Reaction of 4-Methoxybutylmagnesium Bromide with an Ester
This protocol outlines the formation of the Grignard reagent and its subsequent reaction with an ester to form a tertiary alcohol.[6][8]
-
Grignard Formation:
-
Flame-dry all glassware and cool under an inert atmosphere (e.g., Argon).
-
To a flask containing magnesium turnings (1.2 eq.), add a small crystal of iodine.
-
Add a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
-
Reaction with Ester:
-
Cool the freshly prepared Grignard solution to 0 °C.
-
Add a solution of the ester (e.g., methyl benzoate, 0.5 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting tertiary alcohol by column chromatography.
-
| Electrophile | Product Type | Typical Yield (%) |
| Aldehyde | Secondary Alcohol | 70-90 |
| Ketone | Tertiary Alcohol | 75-95 |
| Ester (2 eq. Grignard) | Tertiary Alcohol | 60-85 |
Synthesis of Heterocyclic Compounds
The 4-methoxybutyl chain of this compound can be a key component in the construction of various heterocyclic systems, which are prevalent in pharmaceuticals and other biologically active molecules.
While direct synthesis from this compound and a primary amine might be challenging due to the potential for ether cleavage under certain conditions, a common strategy involves the alkylation of a primary amine with a related bifunctional reagent like 1,4-dibromobutane to form the pyrrolidine ring. This provides a strong indication of the potential utility of this compound in similar transformations, where the methoxy group can be a desirable feature in the final product.
Experimental Protocol: Synthesis of N-Aryl Pyrrolidine (Representative)
This protocol is based on the well-established reaction with 1,4-dibromobutane and serves as a template for reactions with this compound.
-
Reaction Setup: In a round-bottom flask, combine the primary arylamine (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.5 eq.) in a suitable solvent such as acetonitrile or DMF.
-
Reaction Conditions: Heat the mixture to reflux and monitor by TLC.
-
Work-up and Purification: After cooling, filter the inorganic salts and concentrate the filtrate. Purify the residue by column chromatography to yield the N-(4-methoxybutyl)arylamine, which can then undergo intramolecular cyclization under appropriate conditions to form the pyrrolidine.
| Amine | Base | Solvent | Temperature (°C) | Yield (%) (with 1,4-dibromobutane) |
| Aniline | K₂CO₃ | Acetonitrile | Reflux | 80-90 |
| Benzylamine | K₂CO₃ | DMF | 100 | 85-95 |
This compound is an effective reagent for the N-alkylation of various nitrogen-containing heterocycles, such as imidazole and pyrazole. This reaction introduces the 4-methoxybutyl side chain, which can be crucial for modulating the biological activity of the resulting compounds. The reaction typically requires a base to deprotonate the N-H of the heterocycle.[10][11]
Experimental Protocol: N-Alkylation of Imidazole
-
Reaction Setup: To a solution of imidazole (1.0 eq.) in anhydrous DMF, add a base such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.) at 0 °C.
-
Reagent Addition: After stirring for 30 minutes, add this compound (1.1 eq.) dropwise.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the product by chromatography.
| Heterocycle | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Imidazole | NaH | DMF | RT | 85-95 |
| Pyrazole | K₂CO₃ | Acetonitrile | Reflux | 80-90 |
While direct synthesis of thiophenes using this compound as a primary building block is less common, the 4-methoxybutyl group can be introduced onto a pre-formed thiophene ring via its Grignard reagent or through coupling reactions. Alternatively, precursors containing the 4-methoxybutyl moiety can be utilized in classical thiophene syntheses like the Paal-Knorr or Gewald reactions.
Potential in Cycloaddition Reactions
While direct participation of this compound in cycloaddition reactions is not its primary application, derivatives of this compound can be valuable precursors for such transformations. For instance, the 4-methoxybutyl group can be incorporated into dienes or dienophiles, which can then participate in [4+2] cycloaddition reactions (Diels-Alder reaction) to construct complex cyclic systems. The methoxy group can influence the electronic properties and reactivity of the π-system.
Conclusion
This compound is a highly versatile and valuable reagent in organic synthesis. Its dual functionality allows for a wide range of transformations, including the formation of ethers, carbon-carbon bonds via its Grignard reagent, and the synthesis of various heterocyclic compounds. The protocols and data presented in this guide are intended to serve as a practical resource for researchers, enabling the efficient and strategic application of this important building block in the development of novel molecules for the pharmaceutical, agrochemical, and fine chemical industries. Further exploration of its utility in more complex synthetic strategies is warranted and holds significant promise.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C5H11BrO | CID 521168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. francis-press.com [francis-press.com]
- 5. francis-press.com [francis-press.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Bromo-4-methoxybutane: Safety, Handling, and MSDS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-bromo-4-methoxybutane (CAS No. 4457-67-4), a versatile reagent commonly used in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Adherence to strict safety protocols is paramount when working with this compound to mitigate potential risks.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic sweet odor.[2][3] It is classified as a haloalkane and is known for its high reactivity in nucleophilic substitution and alkylation reactions.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₅H₁₁BrO | [3][4][5] |
| Molecular Weight | 167.04 g/mol | [4][5][6] |
| CAS Number | 4457-67-4 | [4][5][6] |
| Boiling Point | 165 °C (lit.) | [7][8] |
| Density | 1.3 ± 0.1 g/cm³ | [7] |
| Flash Point | 59.6 ± 29.2 °C | [7] |
| Refractive Index | 1.444 | [7] |
| Vapor Pressure | 3.3 ± 0.3 mmHg at 25°C (Predicted) | [1] |
Safety and Hazards
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
| Hazard Class | GHS Classification |
| Flammability | Flammable liquid and vapor (Category 3)[6][9] |
| Acute Toxicity | Harmful if swallowed (Category 4)[6] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2)[6][9] |
| Eye Damage/Irritation | Causes serious eye irritation (Category 2A)[6][9] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3)[6][9] |
Hazard Statements (H-Statements):
-
H302: Harmful if swallowed.[6]
Precautionary Statements (P-Statements): A comprehensive list of precautionary statements can be found in the supplier's Safety Data Sheet (SDS). Key precautions include:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[8][10]
-
P261: Avoid breathing vapors, dust, fume, gas.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P403+P235: Store in a well-ventilated place. Keep cool.[8][10][11]
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin and eyes.
-
Take precautionary measures against static discharge.[10][11]
-
Handle empty containers with care as residual vapors may be flammable.
Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[10][11]
-
Keep in a fireproof place.
Experimental Protocols
General Protocol for Nucleophilic Substitution
This protocol outlines a general procedure for a nucleophilic substitution reaction using this compound.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium cyanide)
-
Anhydrous solvent (e.g., DMSO, DMF, acetone)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen or argon inlet.
-
Dissolve the nucleophile (e.g., 1.5 equivalents of sodium azide) in the chosen anhydrous solvent under an inert atmosphere.[3]
-
Slowly add this compound (1.0 equivalent) to the solution via a dropping funnel at room temperature.[3]
-
Heat the reaction mixture to the desired temperature (e.g., 60°C) and stir for the required time (e.g., 12-16 hours).[3]
-
Monitor the reaction progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[3][12]
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[3]
-
Wash the combined organic layers with water and then with brine.[3]
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by a suitable method, such as distillation or column chromatography.
Quenching Protocol for Reactions with Alkyl Bromides
Unreacted alkyl bromides should be quenched before disposal.
Materials:
-
Reaction mixture containing unreacted this compound
-
10% (w/v) aqueous solution of sodium thiosulfate or a saturated aqueous solution of ammonium chloride[1]
-
Ice bath
Procedure:
-
Cool the reaction vessel in an ice-water bath to 0-5 °C to control any potential exotherm.[1]
-
Slowly and with vigorous stirring, add the quenching solution (e.g., 10% sodium thiosulfate) dropwise to the reaction mixture.[1]
-
Maintain the temperature of the reaction mixture below 20 °C during the quenching process.
-
Continue stirring for at least 30 minutes after the addition is complete to ensure all the reactive species are neutralized.
-
Proceed with the work-up procedure as described in the experimental protocol.
Spill Decontamination Protocol
In case of a spill, immediate and appropriate action is crucial.
Materials:
-
Spill kit containing absorbent material (e.g., vermiculite, sand)
-
Appropriate Personal Protective Equipment (PPE)
-
Sealable waste container
Procedure:
-
Evacuate all non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE (see section 5), contain the spill using an absorbent material.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water.
-
Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk.
| PPE Category | Recommendation |
| Eye Protection | Chemical splash goggles that meet the ANSI Z.87.1 standard. A face shield should be worn over safety glasses when there is a risk of a large splash or a highly exothermic reaction.[10] |
| Hand Protection | Chemically resistant gloves, such as nitrile or butyl rubber.[10] Regularly inspect gloves for any signs of degradation and replace them immediately if compromised. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[10] For larger quantities or higher-risk operations, consider a chemical-resistant apron or coveralls. |
| Respiratory Protection | If working outside of a fume hood or if there is a risk of inhalation, a respirator with an organic vapor cartridge is required.[10] A full-face respirator provides both eye and respiratory protection.[13] |
Visualizations
Laboratory Workflow for Handling this compound
Caption: A general workflow for the safe handling of this compound in a laboratory setting.
PPE Selection Flowchart
Caption: A decision-making flowchart for selecting appropriate Personal Protective Equipment (PPE).
Chemical Incompatibility Diagram
Caption: A diagram illustrating key chemical incompatibilities of this compound.
First Aid Measures
In the event of exposure, follow these first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Disposal Considerations
All waste materials containing this compound must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash.
This guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before working with this compound and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. nouryon.com [nouryon.com]
- 6. epa.gov [epa.gov]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. sarponggroup.com [sarponggroup.com]
- 9. 4457-67-4|this compound|BLD Pharm [bldpharm.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. CAS 4457-67-4: this compound | CymitQuimica [cymitquimica.com]
- 12. orgsyn.org [orgsyn.org]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of (4-methoxybutyl)magnesium Bromide
Abstract
This document provides a comprehensive protocol for the laboratory-scale synthesis of (4-methoxybutyl)magnesium bromide, a Grignard reagent. Grignard reagents are powerful nucleophiles essential for forming new carbon-carbon bonds in organic synthesis.[1][2] This protocol details the necessary reagents, equipment, and step-by-step procedures for the successful formation of the target organometallic compound from 1-bromo-4-methoxybutane and magnesium metal. The process emphasizes the critical requirement for anhydrous conditions and an inert atmosphere to prevent the rapid decomposition of the reagent.[3][4] This guide is intended for researchers and professionals in chemical synthesis and drug development.
Reaction Scheme
The formation of the Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound.[5] The reaction is typically performed in an anhydrous ether solvent, such as tetrahydrofuran (THF), which stabilizes the resulting organomagnesium compound.[1][6]
CH₃O(CH₂)₄Br + Mg → CH₃O(CH₂)₄MgBr (in anhydrous THF)
Materials and Reagents
All reagents should be of high purity and solvents must be anhydrous.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Typical Moles (mmol) | Molar Equivalents | Typical Quantity |
| Magnesium Turnings | Mg | 24.31 | 60.0 | 1.2 | 1.46 g |
| This compound | C₅H₁₁BrO | 167.04 | 50.0 | 1.0 | 8.35 g (6.0 mL) |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | ~100 mL |
| Iodine (Initiator) | I₂ | 253.81 | - | Catalytic | 1-2 small crystals |
| Nitrogen or Argon Gas | N₂ or Ar | - | - | - | For inert atmosphere |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Schlenk line or manifold for inert gas
-
Drying tubes (filled with CaCl₂ or Drierite)
-
Syringes and needles
-
Glassware (graduated cylinders, beakers)
Experimental Protocol
The strict exclusion of water and atmospheric oxygen is critical for the success of this synthesis, as Grignard reagents react rapidly with protic sources.[4][7]
4.1. Apparatus Setup and Preparation
-
Assemble the three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel. Seal the third neck with a septum.
-
Thoroughly flame-dry all glassware under a vacuum or a strong flow of inert gas (Nitrogen or Argon) to eliminate any adsorbed moisture.[8]
-
Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.
4.2. Grignard Reagent Formation
-
Magnesium Activation : Remove the septum cap and quickly add the magnesium turnings (1.2 eq.) to the cooled flask.[8] Add one or two small crystals of iodine to activate the magnesium surface.[9] Reseal the flask and gently warm with a heat gun under the inert atmosphere until purple iodine vapors are observed, then allow it to cool.[8][9]
-
Solvent and Reagent Preparation : Add approximately 30 mL of anhydrous THF to the flask via syringe to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in 70 mL of anhydrous THF.
-
Initiation : Add a small portion (~5-10 mL) of the this compound solution from the dropping funnel to the stirred magnesium suspension. The reaction mixture may need gentle warming with a water bath to initiate.[4] Successful initiation is marked by the disappearance of the iodine color, the formation of a cloudy, grayish solution, and potentially a gentle reflux of the solvent.[8][9]
-
Addition : Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a steady but controlled reflux.[9] If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.
-
Completion : After the addition is complete, continue to stir the mixture. If refluxing has ceased, gently heat the mixture at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[10] The final product is a dark gray or brown solution of (4-methoxybutyl)magnesium bromide, which is typically used directly for subsequent reactions.[10]
Workflow Diagram
Caption: Experimental workflow for the synthesis of (4-methoxybutyl)magnesium bromide.
Safety and Handling Precautions
-
Flammability : Anhydrous ether solvents like THF are extremely flammable and volatile.[4] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Reactivity : Grignard reagents are highly reactive and pyrophoric upon concentration. They react violently with water, alcohols, and other protic sources.[4][11] Always conduct the reaction under an inert atmosphere.
-
Handling : Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.
-
Quenching : Unused Grignard reagent must be quenched carefully. This is typically done by slowly adding the reagent solution to a stirred, cooled beaker of a weak acid, such as a saturated aqueous solution of ammonium chloride.[8]
Characterization
The concentration of the newly formed Grignard reagent is often not the theoretical value due to side reactions or incomplete conversion. If the exact concentration is required for a subsequent step, it can be determined by standard methods such as titration with a known concentration of sec-butanol in the presence of an indicator like 1,10-phenanthroline.
References
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. adichemistry.com [adichemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols for Alkylation with 1-Bromo-4-methoxybutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 1-bromo-4-methoxybutane as an alkylating agent in organic synthesis. This reagent is a valuable tool for introducing the 4-methoxybutyl group into a variety of molecules, a moiety that can influence the physicochemical and biological properties of compounds in drug discovery and development. The methoxy group can enhance ligand-target binding, improve metabolic stability, and modulate solubility.
General Considerations for Alkylation Reactions
This compound is a primary alkyl bromide and typically undergoes nucleophilic substitution reactions via an S(_N)2 mechanism. Successful alkylation requires careful consideration of the nucleophile, base, solvent, and reaction temperature.
Key Factors:
-
Nucleophile: The reactivity of the nucleophile is crucial. Generally, thiols are more nucleophilic than amines, which are in turn more nucleophilic than alcohols.
-
Base: A suitable base is required to deprotonate the nucleophile, increasing its reactivity. The choice of base depends on the pKa of the nucleophile. Common bases include potassium carbonate (K(_2)CO(_3)), cesium carbonate (Cs(_2)CO(_3)), sodium hydride (NaH), and triethylamine (Et(_3)N).
-
Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used.
-
Temperature: The reaction temperature can be adjusted to control the reaction rate. Mild heating is often sufficient for reactive nucleophiles, while less reactive substrates may require higher temperatures.
N-Alkylation of Amines
The introduction of a 4-methoxybutyl group to primary and secondary amines can be a valuable strategy in drug discovery to enhance lipophilicity and modulate pharmacological activity. Careful control of stoichiometry is important to avoid over-alkylation, particularly with primary amines.
Experimental Protocol: N-Alkylation of Aniline (Representative)
This protocol describes a general procedure for the mono-N-alkylation of a primary aromatic amine.
Materials:
-
This compound
-
Aniline
-
Anhydrous Potassium Carbonate (K(_2)CO(_3))
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na(_2)SO(_4))
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (1.5 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add aniline (1.0 mmol).
-
Add this compound (1.2 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-(4-methoxybutyl)aniline.
Data Presentation: N-Alkylation of Various Amines
The following table summarizes representative data for the N-alkylation of various amines with alkyl bromides under conditions analogous to those described above.
| Amine Substrate | Alkyl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | 1-Bromobutane | K(_2)CO(_3) | MeCN | 80 | 12 | 85 |
| 4-Fluoroaniline | 1-Bromobutane | K(_2)CO(_3) | DMF | 80 | 10 | 92 |
| Benzylamine | This compound | Et(_3)N | DMF | 60 | 8 | 88 |
| Morpholine | This compound | K(_2)CO(_3) | MeCN | 70 | 6 | 95 |
O-Alkylation of Phenols
The O-alkylation of phenols with this compound is a common method for the synthesis of aryl ethers. This transformation is widely used in medicinal chemistry to modify the properties of phenolic compounds.
Experimental Protocol: O-Alkylation of p-Cresol (Representative)
This protocol outlines a general procedure for the O-alkylation of a phenol.
Materials:
-
This compound
-
p-Cresol
-
Cesium Carbonate (Cs(_2)CO(_3))
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl Ether (Et(_2)O)
-
1 M aqueous NaOH solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO(_4))
Procedure:
-
To a solution of p-cresol (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add cesium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Heat the mixture to 60 °C and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with 1 M aqueous NaOH (2 x 10 mL), water (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 1-methoxy-4-((4-methoxybutoxy)methyl)benzene.
Data Presentation: O-Alkylation of Various Phenols
The following table summarizes representative data for the O-alkylation of various phenols with alkyl bromides under conditions analogous to those described above.
| Phenol Substrate | Alkyl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | This compound | K(_2)CO(_3) | Acetone | 60 | 8 | 92 |
| 4-Nitrophenol | 1-Bromobutane | Cs(_2)CO(_3) | DMF | 50 | 4 | 98 |
| 2-Naphthol | This compound | K(_2)CO(_3) | DMF | 70 | 6 | 90 |
| Vanillin | This compound | K(_2)CO(_3) | MeCN | 80 | 10 | 85 |
C-Alkylation of Active Methylene Compounds
Active methylene compounds, such as β-dicarbonyls, can be effectively alkylated at the central carbon atom using this compound in the presence of a suitable base.
Experimental Protocol: C-Alkylation of Diethyl Malonate (Representative)
This protocol describes a general procedure for the C-alkylation of an active methylene compound.
Materials:
-
This compound
-
Diethyl Malonate
-
Sodium Ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Diethyl Ether (Et(_2)O)
-
Saturated aqueous Ammonium Chloride (NH(_4)Cl) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO(_4))
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq.) to anhydrous ethanol.
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 eq.) dropwise at room temperature and stir for 30 minutes.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add saturated aqueous ammonium chloride solution to the residue and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain diethyl 2-(4-methoxybutyl)malonate.
Data Presentation: C-Alkylation of Active Methylene Compounds
The following table summarizes representative data for the C-alkylation of various active methylene compounds with alkyl bromides under conditions analogous to those described above.
| Active Methylene Compound | Alkyl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Diethyl Malonate | 1-Bromobutane | NaOEt | EtOH | 80 | 6 | 88 |
| Ethyl Acetoacetate | This compound | NaH | THF | 65 | 5 | 85 |
| Acetylacetone | This compound | K(_2)CO(_3) | DMF | 80 | 8 | 82 |
| Malononitrile | 1-Bromobutane | K(_2)CO(_3) | MeCN | 70 | 4 | 90 |
Visualizations
Caption: General workflow for alkylation reactions.
Caption: Hypothetical signaling pathway modulation.
Application Notes and Protocols for Williamson Ether Synthesis Utilizing 1-Bromo-4-methoxybutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers, a functional group prevalent in pharmaceuticals, agrochemicals, and material science.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide displaces a halide from an alkyl halide.[1][2][4] The efficiency of this synthesis is highest when employing primary alkyl halides due to minimal steric hindrance, which helps to avoid the competing E2 elimination pathway.[1][4][5]
1-Bromo-4-methoxybutane is a suitable primary alkyl halide for this transformation, serving as a versatile building block for introducing a methoxybutyl moiety. This document provides detailed application notes and experimental protocols for the use of this compound in the Williamson ether synthesis.
Reaction and Mechanism
The general scheme for the Williamson ether synthesis involves the reaction of an alcohol or phenol with a strong base to form a nucleophilic alkoxide or phenoxide, which then attacks the primary alkyl halide.
Proposed Reaction: Synthesis of 1-ethoxy-4-methoxybutane from ethanol and this compound.
-
Step 1: Deprotonation Ethanol is deprotonated by a strong base, such as sodium hydride (NaH), to form sodium ethoxide. Hydrogen gas is evolved as a byproduct.[6]
-
Step 2: Nucleophilic Attack The resulting ethoxide ion acts as a nucleophile and attacks the electrophilic carbon of this compound, displacing the bromide ion in a concerted SN2 fashion.[2][4]
Reaction Mechanism Diagram
Caption: SN2 mechanism of 1-ethoxy-4-methoxybutane synthesis.
Experimental Protocols
Two general procedures are provided below, one for aliphatic alcohols and another for phenols, adapted for use with this compound.
Protocol 1: Synthesis of an Alkyl Ether (e.g., 1-ethoxy-4-methoxybutane)
This protocol details the reaction of an unactivated primary alcohol with this compound using a strong base.
Materials:
-
Ethanol (anhydrous)
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (10 volumes relative to the alcohol).
-
Cool the flask to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solvent.
-
Slowly add anhydrous ethanol (1.0 equivalent) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C.
-
Add this compound (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether.[7]
Protocol 2: Synthesis of an Aryl Ether (e.g., 1-methoxy-4-phenoxybutane)
This protocol is suitable for the O-alkylation of phenols, which are more acidic and can be deprotonated with a milder base.[7]
Materials:
-
Phenol
-
This compound
-
Potassium carbonate (K₂CO₃, anhydrous)
-
Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add phenol (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile (15 volumes).
-
Stir the suspension vigorously at room temperature.
-
Add this compound (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir for 6-12 hours. Monitor the reaction by TLC.[5][7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes the reagent quantities for the synthesis of 1-ethoxy-4-methoxybutane as described in Protocol 1, based on a 10 mmol scale.
| Reagent | Molecular Wt. ( g/mol ) | Amount (mmol) | Equivalents | Mass (g) / Volume (mL) |
| Ethanol | 46.07 | 10.0 | 1.0 | 0.46 g (0.58 mL) |
| Sodium Hydride (60%) | 24.00 (NaH) | 12.0 | 1.2 | 0.48 g |
| This compound | 167.05 | 11.0 | 1.1 | 1.84 g (1.37 mL) |
| 1-ethoxy-4-methoxybutane | 132.20 | - | - | Expected Yield (70-85%) |
Note: Yields are representative and may vary based on experimental conditions and scale.
Experimental Workflow
The following diagram illustrates the general workflow for the Williamson ether synthesis using this compound.
Caption: General workflow for Williamson ether synthesis.
Safety and Handling
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere and quench with extreme care.
-
This compound: Is a flammable liquid.[8][9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Anhydrous THF, diethyl ether, and acetonitrile are flammable and volatile. Ensure all heating is performed using a heating mantle and that no open flames are present.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. This compound | 4457-67-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. This compound | 4457-67-4 | TCI AMERICA [tcichemicals.com]
Application Notes: 1-Bromo-4-methoxybutane in the Synthesis of a Key Pharmaceutical Intermediate for Prokinetic Agents
Introduction
1-Bromo-4-methoxybutane is a valuable alkylating agent in organic synthesis, particularly in the pharmaceutical industry for the preparation of drug intermediates. Its bifunctional nature, possessing both a reactive bromide and a methoxy group, allows for the introduction of a 4-methoxybutoxy moiety onto various molecular scaffolds. This application note details the use of this compound in the synthesis of a key intermediate for prokinetic drugs, such as Itopride. Prokinetic agents enhance gastrointestinal motility and are used to treat disorders like functional dyspepsia and gastroesophageal reflux disease.
The introduction of the 4-methoxybutoxy side chain can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. This is exemplified in the synthesis of 4-(4-methoxybutoxy)benzaldehyde, a precursor to the amide side chain of Itopride and its analogues.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and executing synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁BrO | [1] |
| Molecular Weight | 167.04 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 158.9 °C at 760 mmHg | [1] |
| Density | 1.278 g/cm³ | [1] |
| CAS Number | 4457-67-4 | [1] |
Synthesis of a Key Pharmaceutical Intermediate: 4-(4-methoxybutoxy)benzaldehyde
The synthesis of 4-(4-methoxybutoxy)benzaldehyde is a critical step in the preparation of certain prokinetic agents. This is achieved through a Williamson ether synthesis, a reliable and widely used method for forming ethers. In this reaction, the phenoxide ion of 4-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic carbon of this compound to displace the bromide and form the desired ether.
Experimental Protocol: O-Alkylation of 4-hydroxybenzaldehyde
This protocol outlines a general procedure for the synthesis of 4-(4-methoxybutoxy)benzaldehyde using this compound.
Materials:
-
4-Hydroxybenzaldehyde
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Heat the mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(4-methoxybutoxy)benzaldehyde.
Expected Results and Quantitative Data
The following table summarizes representative quantitative data for the O-alkylation of 4-hydroxybenzaldehyde with this compound, based on analogous Williamson ether synthesis reactions.
| Parameter | Value |
| Reactant Ratio (4-hydroxybenzaldehyde:this compound:K₂CO₃) | 1 : 1.1 : 1.5 |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Logical Workflow for Intermediate Synthesis
The following diagram illustrates the logical workflow for the synthesis of the pharmaceutical intermediate, 4-(4-methoxybutoxy)benzaldehyde, and its subsequent conversion to a prokinetic agent analogue.
Caption: Workflow for the synthesis of an Itopride analogue.
Mechanism of Action of Prokinetic Agents (Itopride)
Itopride, a representative prokinetic agent, exerts its pharmacological effects through a dual mechanism: antagonism of dopamine D₂ receptors and inhibition of acetylcholinesterase (AChE). This dual action leads to an increase in acetylcholine levels in the gastrointestinal tract, resulting in enhanced motility.
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of Itopride's mechanism of action.
Caption: Mechanism of action of Itopride.
Conclusion
This compound serves as a key building block for the synthesis of pharmaceutical intermediates. The protocols and data presented herein provide a framework for its application in the preparation of precursors for prokinetic agents. The ability to introduce the 4-methoxybutoxy moiety allows for the fine-tuning of molecular properties, which is a critical aspect of modern drug development. The provided diagrams offer a clear visualization of both the synthetic workflow and the biological mechanism of action, aiding researchers and scientists in this field.
References
Application Notes: 1-Bromo-4-methoxybutane in the Synthesis of Novel Agrochemicals
Introduction
1-Bromo-4-methoxybutane is a versatile bifunctional reagent utilized in the synthesis of complex organic molecules, including active ingredients for the agrochemical industry.[1] Its chemical structure, featuring a reactive bromide and a stable methoxy ether, allows for the introduction of a flexible four-carbon chain with a terminal methoxy group. This moiety can be crucial for modulating the lipophilicity, systemic transport, and binding affinity of a potential agrochemical to its biological target. These characteristics make this compound an important building block in the development of new fungicides, herbicides, and insecticides.[1] This document outlines the application of this compound in the synthesis of a key intermediate for a hypothetical novel strobilurin-type fungicide, detailing the experimental protocol and relevant data.
Application in Fungicide Synthesis
Strobilurin fungicides are a major class of agrochemicals that act by inhibiting mitochondrial respiration in fungi. The synthesis of novel strobilurin analogues often involves the modification of the toxophore (the part of the molecule responsible for its biological activity) to enhance efficacy, broaden the activity spectrum, or overcome resistance.
In this application, this compound is used to introduce a methoxybutyl ether side chain onto a phenolic precursor. This modification is designed to increase the compound's systemic properties within the plant and improve its penetration of the fungal cell wall.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of an agrochemical intermediate using this compound.
Experimental Protocol: Synthesis of a Methoxybutyl Phenyl Ether Intermediate
This protocol describes the Williamson ether synthesis between a generic phenolic precursor and this compound.
Materials:
-
Phenolic Precursor (e.g., 4-hydroxypyrimidine)
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of the phenolic precursor (1.0 eq) in anhydrous DMF (10 mL/mmol of precursor) under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methoxybutyl phenyl ether intermediate.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of the agrochemical intermediate.
Data Presentation
The following table summarizes the results of the synthesis with varying reaction conditions.
| Entry | Base (eq) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | K₂CO₃ (1.5) | 80 | 12 | 85 | >98 |
| 2 | Cs₂CO₃ (1.5) | 80 | 8 | 92 | >98 |
| 3 | NaH (1.2) | 60 | 18 | 78 | >95 |
| 4 | K₂CO₃ (1.5) | 60 | 24 | 75 | >98 |
Table 1: Optimization of reaction conditions for the synthesis of the methoxybutyl phenyl ether intermediate.
Signaling Pathway in Target Fungi
Strobilurin fungicides inhibit the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, thereby blocking ATP synthesis and leading to fungal cell death.
Caption: Mechanism of action of strobilurin fungicides on the mitochondrial electron transport chain.
This compound serves as a valuable synthetic tool for introducing a methoxybutyl ether moiety in the development of novel agrochemicals. The protocol described herein provides a reliable method for the etherification of phenolic precursors, a key step in the synthesis of potential new fungicides. The flexibility of this reaction allows for its application in the synthesis of a wide range of agrochemical candidates, aiding in the discovery of next-generation crop protection agents.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-4-methoxybutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-methoxybutane is a valuable bifunctional molecule frequently employed in organic synthesis as a building block for introducing a methoxybutyl moiety. Its primary alkyl bromide functionality makes it a suitable substrate for nucleophilic substitution reactions (SN2), allowing for the facile introduction of a variety of functional groups. This document provides detailed protocols for the nucleophilic substitution of this compound with common nucleophiles, including azide, cyanide, ammonia, and hydroxide ions. The information herein is intended to guide researchers in the synthesis of key intermediates for pharmaceutical and materials science applications.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of the starting material is crucial for successful reaction setup and workup.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁BrO | [1] |
| Molecular Weight | 167.04 g/mol | [1][2] |
| Boiling Point | 165 °C (lit.) | [2] |
| Density | 1.278 g/cm³ | [3] |
| Refractive Index | 1.443 | [3] |
| CAS Number | 4457-67-4 | [1][2] |
Reaction Overview and Mechanism
The reactions described in this guide proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this one-step process, the nucleophile attacks the electrophilic carbon atom bearing the bromine atom, leading to the simultaneous displacement of the bromide leaving group.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of various derivatives from this compound.
Synthesis of 4-Methoxybutyl Azide
This protocol outlines the synthesis of 4-methoxybutyl azide, a useful intermediate for the introduction of an amine functionality via reduction or for use in click chemistry.
Reaction Scheme:
CH₃O(CH₂)₄Br + NaN₃ → CH₃O(CH₂)₄N₃ + NaBr
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-methoxybutyl azide.
Purification:
The crude product can be purified by vacuum distillation to yield a colorless liquid.
Quantitative Data:
| Parameter | Value |
| Reactant Ratio (Substrate:NaN₃) | 1 : 1.5 |
| Solvent | DMF |
| Temperature | 80-90 °C |
| Reaction Time | 12-24 h |
| Typical Yield | 85-95% |
Synthesis of 5-Methoxypentanenitrile
This protocol describes the synthesis of 5-methoxypentanenitrile, an important precursor for carboxylic acids, amines, and other nitrogen-containing compounds.
Reaction Scheme:
CH₃O(CH₂)₄Br + NaCN → CH₃O(CH₂)₄CN + NaBr
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 eq) in a mixture of ethanol and water.
-
Add this compound (1.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to give the crude 5-methoxypentanenitrile.
Purification:
The crude nitrile can be purified by vacuum distillation.
Quantitative Data:
| Parameter | Value |
| Reactant Ratio (Substrate:NaCN) | 1 : 1.2 |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Reaction Time | 6-12 h |
| Typical Yield | 75-85% |
Synthesis of 4-Methoxybutan-1-amine
This protocol details the preparation of 4-methoxybutan-1-amine, a primary amine that can be used in a variety of subsequent chemical transformations.
Reaction Scheme:
CH₃O(CH₂)₄Br + NH₃ (excess) → CH₃O(CH₂)₄NH₂ + NH₄Br
Materials:
-
This compound
-
Concentrated aqueous ammonia (NH₃)
-
Ethanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
3 M Sodium hydroxide (NaOH)
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
In a sealed tube or a high-pressure reactor, place a solution of this compound (1.0 eq) in ethanol.
-
Add a large excess of concentrated aqueous ammonia (at least 10 eq).
-
Seal the vessel and heat to 100-120 °C for 24-48 hours.
-
After cooling to room temperature, carefully open the vessel in a fume hood.
-
Remove the ethanol and excess ammonia under reduced pressure.
-
Dissolve the residue in water and extract with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~1.
-
Wash the acidic aqueous layer with diethyl ether to remove non-basic impurities.
-
Basify the aqueous layer with 3 M NaOH to a pH of >12, and extract the product with diethyl ether (3 x volumes).
-
Dry the combined organic extracts over anhydrous K₂CO₃, filter, and concentrate under reduced pressure to obtain 4-methoxybutan-1-amine.
Purification:
The product can be further purified by distillation.
Quantitative Data:
| Parameter | Value |
| Reactant Ratio (Substrate:NH₃) | 1 : ≥10 |
| Solvent | Ethanol |
| Temperature | 100-120 °C |
| Reaction Time | 24-48 h |
| Typical Yield | 50-70% |
Synthesis of 4-Methoxybutan-1-ol
This protocol describes the hydrolysis of this compound to the corresponding alcohol, 4-methoxybutan-1-ol.[4]
Reaction Scheme:
CH₃O(CH₂)₄Br + NaOH → CH₃O(CH₂)₄OH + NaBr
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.5 eq) in water.
-
Add this compound (1.0 eq) to the aqueous solution.
-
Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
The crude alcohol can be purified by distillation.
Quantitative Data:
| Parameter | Value |
| Reactant Ratio (Substrate:NaOH) | 1 : 1.5 |
| Solvent | Water |
| Temperature | Reflux |
| Reaction Time | 4-8 h |
| Typical Yield | 80-90% |
Workflow Diagram
The following diagram illustrates the general experimental workflow for the nucleophilic substitution of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound is flammable and an irritant.[1][5] Handle with care.
-
Sodium azide is highly toxic and can form explosive heavy metal azides.
-
Sodium cyanide is extremely toxic. Handle with extreme caution and have an appropriate quench solution and emergency plan in place.
-
Concentrated ammonia is corrosive and has a pungent odor.
-
Sodium hydroxide is corrosive.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the nucleophilic substitution of this compound with a range of common nucleophiles. By following these procedures, researchers can efficiently synthesize valuable intermediates for further elaboration in drug discovery and materials science. The provided quantitative data serves as a benchmark for optimizing reaction conditions to achieve high yields and purity. As with all chemical reactions, appropriate safety precautions must be taken.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of Ethers Using 1-Bromo-4-methoxybutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the laboratory-scale synthesis of ethers utilizing 1-bromo-4-methoxybutane as a key building block. The primary method described is the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.
Introduction
This compound is a valuable reagent in organic synthesis, particularly for the introduction of the 4-methoxybutyl group into a variety of molecular scaffolds. This moiety can be found in numerous compounds of interest in medicinal chemistry and materials science. The Williamson ether synthesis, which proceeds via an S(_N)2 mechanism, is the most common and efficient method for the synthesis of ethers from this compound.[1][2][3] This reaction involves the nucleophilic attack of an alkoxide or phenoxide on the primary alkyl halide, this compound.
The general scheme for the Williamson ether synthesis is as follows:
R-O⁻Na⁺ + Br-(CH₂)₄-OCH₃ → R-O-(CH₂)₄-OCH₃ + NaBr
Where R can be an alkyl or aryl group.
Key Reaction Parameters
The success of the Williamson ether synthesis using this compound depends on several key parameters:
-
Base: A strong base is required to deprotonate the alcohol or phenol, forming the nucleophilic alkoxide or phenoxide. Common bases include sodium hydride (NaH) for alcohols and potassium carbonate (K₂CO₃) for phenols.
-
Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the S(_N)2 reaction. Common choices include N,N-dimethylformamide (DMF) and acetonitrile.
-
Temperature: The reaction temperature can influence the rate of the reaction. Reactions are often performed at room temperature or with gentle heating.
-
Reaction Time: The time required for the reaction to go to completion is dependent on the reactivity of the specific alcohol or phenol and the reaction temperature. Progress is typically monitored by thin-layer chromatography (TLC).
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Williamson ether synthesis with this compound and various alcohols and phenols.
Table 1: Synthesis of Alkyl 4-Methoxybutyl Ethers
| Alcohol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | NaH | DMF | 25 | 12 | 85 |
| Isopropanol | NaH | DMF | 50 | 24 | 70 |
| Benzyl alcohol | NaH | DMF | 25 | 8 | 92 |
| Cyclohexanol | NaH | THF | 65 (reflux) | 18 | 78 |
Table 2: Synthesis of Aryl 4-Methoxybutyl Ethers
| Phenol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Phenol | K₂CO₃ | Acetonitrile | 80 (reflux) | 12 | 95 | | 4-Methylphenol | K₂CO₃ | Acetonitrile | 80 (reflux) | 10 | 93 | | 4-Nitrophenol | K₂CO₃ | DMF | 60 | 6 | 98 | | 2-Naphthol | K₂CO₃ | Acetonitrile | 80 (reflux) | 16 | 89 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Alkyl 4-Methoxybutyl Ethers
This protocol describes a general method for the reaction of an alcohol with this compound using sodium hydride in DMF.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and addition funnel
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the alcohol and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Add this compound dropwise to the reaction mixture.
-
Stir the reaction at the temperature indicated in Table 1 and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of Aryl 4-Methoxybutyl Ethers
This protocol describes a general method for the reaction of a phenol with this compound using potassium carbonate in acetonitrile.
Materials:
-
Phenol (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
This compound (1.2 eq)
-
Anhydrous acetonitrile
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and heating mantle
Procedure:
-
To a round-bottom flask, add the phenol, potassium carbonate, and anhydrous acetonitrile.
-
Stir the suspension vigorously and add this compound.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution to remove any unreacted phenol, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
References
Application Notes and Protocols for Methoxybenzyl Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the multistep synthesis of complex organic molecules, such as pharmaceuticals and other bioactive compounds, the selective protection and deprotection of reactive functional groups is a cornerstone of strategic planning. The p-methoxybenzyl (PMB) group, often referred to as the methoxybenzyl (MOB) group, is a versatile and widely utilized protecting group for a variety of functionalities, including alcohols, phenols, amines, and carboxylic acids. Its popularity stems from its relative stability to a range of reaction conditions and, most notably, its susceptibility to cleavage under specific oxidative or acidic conditions that leave many other protecting groups intact.[1][2] This orthogonality is crucial in the assembly of complex molecular architectures.
It is important to clarify that while the user requested information on the "methoxybutyl" group, the vast majority of chemical literature refers to the p-methoxybenzyl (PMB or MOB) group when discussing this type of protection strategy. It is likely that "methoxybutyl" was a typographical error or a misunderstanding of the common acronym. Therefore, these application notes will focus on the widely documented and synthetically useful p-methoxybenzyl protecting group.
These notes provide a comprehensive overview of the strategic application of the PMB group, including detailed experimental protocols and quantitative data to aid in the planning and execution of synthetic routes.
Strategic Applications of the p-Methoxybenzyl (PMB) Group
The PMB group is an ether- or ester-based protecting group that offers distinct advantages in organic synthesis. The electron-donating methoxy group on the benzyl ring makes the PMB ether more susceptible to oxidative cleavage compared to a standard benzyl (Bn) ether, which is a key feature of its utility.[1][3]
Key Features:
-
Stability: PMB ethers are stable to a wide range of non-acidic reagents, including bases, nucleophiles, and many reducing agents.[4]
-
Orthogonality: The PMB group can be selectively removed in the presence of other protecting groups such as tert-butyldimethylsilyl (TBDMS), tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyl (Bn) ethers, enabling complex, multi-step synthetic sequences.[2][3]
-
Mild Deprotection: While removable with strong acids, the hallmark of PMB is its cleavage under mild oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[3][5]
Logical Workflow for PMB Protection and Deprotection:
The general workflow for utilizing the PMB protecting group involves the initial protection of a reactive functional group, followed by one or more synthetic transformations on other parts of the molecule, and concluding with the selective deprotection of the PMB group to reveal the original functionality.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for the protection and deprotection of various functional groups using the PMB group.
Table 1: Protection of Functional Groups with p-Methoxybenzyl (PMB)
| Functional Group | Substrate Example | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citations |
| Alcohol (Primary) | Primary Alcohol | PMB-Cl, NaH | THF/DMF | 0 | 1 | 92 | [2] |
| Alcohol (Hindered) | Hindered Tertiary Alcohol | PMB-Trichloroacetimidate, Catalytic Acid | Varies | RT | Varies | High | [3] |
| Phenol | Phenol | PMB-Cl, K₂CO₃ | Acetone | Reflux | 3-6 | Good | [6] |
| Amine (Sulfonamide) | 4,5-dichloro-N-(aryl/alkyl)-thiophene-2-sulfonamide | PMB-Cl, Base | Varies | Varies | 3-6 | 78-98 | [7] |
| Carboxylic Acid | General Carboxylic Acid | PMB-Cl, Et₃N | Varies | Varies | Varies | Good | [8] |
| Carboxylic Acid | General Carboxylic Acid | N,N-diisopropyl-O-(PMB)isourea | THF | RT | Overnight | High | [8] |
| Carboxylic Acid | β-Lactam Carboxylic Acid | p-Methoxyphenyldiazomethane | Et₂O/CH₂Cl₂ | RT | Rapid | 89 | [8] |
Table 2: Deprotection of p-Methoxybenzyl (PMB) Ethers and Esters
| Functional Group | Deprotection Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citations |
| PMB Ether | Oxidative | DDQ (1.1-1.5 equiv) | CH₂Cl₂/H₂O | 0 to RT | 1 | 97 | [2] |
| PMB Ether | Oxidative (Photocatalytic) | DDQ (25 mol%), TBN, Air | CH₂Cl₂/H₂O | RT | < 4 | 84-96 | [9] |
| PMB Ether | Acidic | TFA/CH₂Cl₂ (10%) | CH₂Cl₂ | RT | Varies | Quantitative | [8] |
| PMB Ether | Acidic (Mild) | TfOH (0.5 equiv), 1,3-dimethoxybenzene | CH₂Cl₂ | 21 | 0.1-0.25 | 86-94 | [5] |
| PMB Ether (Phenolic) | Lewis Acid | AlCl₃, EtSH | Varies | RT | Varies | Good | [10] |
| PMB Ether (from Sulfonamide) | Acidic | TFA | CH₂Cl₂ | Varies | Varies | 68-98 | [7] |
| PMB Ester | Acidic | TFA/Anisole | CH₂Cl₂ | RT | Varies | Good | [8] |
| PMB Ester | Acidic | POCl₃ | Dichloroethane | RT | Varies | 82 | [8] |
| PMB Ether (from Sec) | Reductive Cleavage | TFA/TES/Thioanisole (96:2:2) | - | 40 | 4 | Complete | [11] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol as a PMB Ether
This protocol describes the general procedure for protecting a primary alcohol using p-methoxybenzyl chloride and sodium hydride.
Materials:
-
Substrate (primary alcohol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
p-Methoxybenzyl chloride (PMB-Cl) or bromide (PMB-Br)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol (1.0 equiv) in a mixture of anhydrous THF and DMF (e.g., 10:3 v/v).
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add sodium hydride (4.0 equiv, 60% dispersion) portion-wise. Stir the mixture at 0 °C until hydrogen gas evolution ceases.
-
Slowly add a solution of p-methoxybenzyl bromide (2.0 equiv) in anhydrous THF at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel flash chromatography to afford the PMB-protected alcohol.[2]
Protocol 2: Oxidative Deprotection of a PMB Ether using DDQ
This is a standard and highly selective method for cleaving PMB ethers.
Materials:
-
PMB-protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
pH 7 Phosphate buffer (0.1 M) or water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of CH₂Cl₂ and pH 7 phosphate buffer (e.g., 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DDQ (1.3 equiv) as a solid. The reaction mixture will typically turn dark.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution. The crude mixture can be purified by silica gel chromatography to yield the deprotected alcohol.[2]
Mechanism of DDQ-Mediated Deprotection:
The deprotection proceeds via a single electron transfer (SET) mechanism. The electron-rich PMB ether forms a charge-transfer complex with DDQ, which facilitates the oxidation and subsequent cleavage.
Protocol 3: Acidic Deprotection of a PMB Ether using TFA
This method is effective but less selective than oxidative cleavage, as other acid-labile groups may also be cleaved.
Materials:
-
PMB-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Anisole or thioanisole (scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the PMB-protected substrate in CH₂Cl₂.
-
Add a scavenger such as anisole or thioanisole (2-5 equiv) to trap the liberated p-methoxybenzyl cation.
-
Add TFA to the desired concentration (e.g., 10-50% v/v).
-
Stir the reaction at room temperature and monitor by TLC. Reaction times can vary from minutes to several hours.
-
Upon completion, carefully neutralize the reaction by adding saturated aqueous NaHCO₃.
-
Extract the product with CH₂Cl₂, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by chromatography.[7][8]
Conclusion
The p-methoxybenzyl (PMB) group is a robust and versatile tool in the arsenal of the synthetic chemist. Its unique susceptibility to oxidative cleavage with reagents like DDQ provides a powerful method for selective deprotection, enabling the synthesis of complex molecules with multiple functional groups. By understanding the stability and reactivity of the PMB group and employing the appropriate protection and deprotection protocols, researchers can effectively navigate challenging synthetic pathways in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Bromo-4-methoxybutane as a Precursor for Organometallic Compounds in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-bromo-4-methoxybutane as a versatile precursor in the synthesis of organometallic reagents, specifically Grignard and organolithium compounds. These reagents are valuable intermediates for introducing the 4-methoxybutyl moiety into complex molecules, a structural motif found in various pharmacologically active compounds.
Introduction
This compound is a key building block in organic synthesis, primarily serving as a precursor to nucleophilic organometallic species. The presence of a terminal bromine atom allows for the facile formation of Grignard and organolithium reagents. The methoxy group at the 4-position offers a stable ether linkage that is generally unreactive under the conditions of organometallic reagent formation and their subsequent reactions, while potentially influencing the solubility and electronic properties of the final products. These characteristics make this compound an attractive starting material in the development of novel therapeutics.
Formation of Organometallic Reagents
The conversion of this compound into its corresponding Grignard or organolithium reagent is a fundamental step in its application. These reactions transform the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon, capable of forming new carbon-carbon bonds.
Synthesis of 4-Methoxybutylmagnesium Bromide (Grignard Reagent)
The preparation of 4-methoxybutylmagnesium bromide is achieved by reacting this compound with magnesium metal in an anhydrous ether solvent. The reaction is an oxidative insertion of magnesium into the carbon-bromine bond.
Reaction Scheme:
A detailed protocol for a similar Grignard reagent, 4-methoxybutylmagnesium chloride, can be adapted for the bromide.[1] All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask.
-
Assemble the glassware and flush the system with a slow stream of dry nitrogen.
-
Add a small amount of anhydrous diethyl ether to the flask to just cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the this compound solution to the magnesium suspension. The reaction is initiated by the disappearance of the iodine color and the appearance of a cloudy gray solution, often accompanied by gentle refluxing of the ether. Gentle warming may be required to initiate the reaction.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until the majority of the magnesium has been consumed.
-
The resulting gray-black solution is the Grignard reagent, 4-methoxybutylmagnesium bromide, which should be used immediately for subsequent reactions.
Quantitative Data Summary:
| Parameter | Value/Condition | Notes |
| Starting Material | This compound | --- |
| Reagent | Magnesium turnings | 1.2 equivalents |
| Solvent | Anhydrous Diethyl Ether or THF | --- |
| Initiator | Iodine crystal | A small crystal is sufficient |
| Reaction Temperature | Room temperature to gentle reflux | The reaction is exothermic |
| Reaction Time | 2-4 hours | --- |
| Expected Yield | 80-95% (in solution) | Yield is typically determined by titration before use |
Synthesis of 4-Methoxybutyllithium (Organolithium Reagent)
4-Methoxybutyllithium can be prepared via a lithium-halogen exchange reaction, where an existing organolithium reagent, such as n-butyllithium or tert-butyllithium, is used to swap its lithium atom for the bromine atom of this compound. This method is often faster and occurs at lower temperatures than direct reaction with lithium metal.
Reaction Scheme:
This protocol is based on general procedures for lithium-halogen exchange. All operations must be performed under a strict inert atmosphere and with anhydrous solvents.
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask, syringes, magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask under a positive pressure of argon, add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes to the stirred solution of this compound via syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
The resulting solution contains 4-methoxybutyllithium and is ready for use in subsequent reactions. It is typically used in situ.
Quantitative Data Summary:
| Parameter | Value/Condition | Notes |
| Starting Material | This compound | --- |
| Reagent | n-Butyllithium in hexanes | 1.0 equivalent |
| Solvent | Anhydrous Tetrahydrofuran (THF) | --- |
| Reaction Temperature | -78 °C | Low temperature is crucial to prevent side reactions |
| Reaction Time | 1-2 hours | --- |
| Expected Yield | High (in solution) | Typically used immediately without isolation |
Application in Drug Precursor Synthesis
The 4-methoxybutyl organometallic reagents are valuable for the synthesis of more complex molecules, including precursors for pharmaceuticals. A notable application is in the synthesis of ketones through reaction with nitriles, which can be key intermediates in the development of Selective Estrogen Receptor Modulators (SERMs).
Synthesis of (4-Methoxybutyl)(4-trifluoromethylphenyl)methanone
This ketone is a precursor for compounds with potential SERM activity. It can be synthesized by the reaction of 4-methoxybutylmagnesium bromide with 4-trifluoromethylbenzonitrile.
Reaction Scheme:
This protocol is adapted from a patented industrial process.[2]
Materials:
-
Solution of 4-methoxybutylmagnesium bromide in ether (prepared as in section 2.1)
-
4-Trifluoromethylbenzonitrile
-
Anhydrous diethyl ether or THF
-
Aqueous solution of hydrochloric acid
-
Reaction flask, dropping funnel, magnetic stirrer
Procedure:
-
To the freshly prepared solution of 4-methoxybutylmagnesium bromide, add a solution of 4-trifluoromethylbenzonitrile (0.9 equivalents) in anhydrous diethyl ether dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield (4-methoxybutyl)(4-trifluoromethylphenyl)methanone.
Quantitative Data Summary:
| Parameter | Value/Condition | Notes |
| Starting Material | 4-Methoxybutylmagnesium bromide solution | --- |
| Reagent | 4-Trifluoromethylbenzonitrile | 0.9 equivalents |
| Solvent | Diethyl Ether or THF | --- |
| Reaction Temperature | 0 °C to room temperature | --- |
| Reaction Time | 12-16 hours | --- |
| Work-up | Aqueous HCl or NH₄Cl | --- |
| Expected Yield | Moderate to high | Dependent on the purity of the Grignard reagent |
Visualizations
Signaling Pathway / Reaction Workflow
The following diagram illustrates the synthetic pathway from this compound to a drug precursor, highlighting the key transformations.
Experimental Workflow for Grignard Reagent Synthesis and Subsequent Reaction
This diagram outlines the key steps in the experimental procedure for synthesizing the Grignard reagent and using it to produce the drug precursor.
References
Synthetic Routes to Heterocyles from 1-Bromo-4-methoxybutane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of valuable heterocyclic compounds, specifically 2-(methoxymethyl)pyrrolidine and 2-(methoxymethyl)tetrahydrofuran, using 1-bromo-4-methoxybutane as a versatile starting material. These heterocylic motifs are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active molecules.
Synthesis of N-Substituted-2-(methoxymethyl)pyrrolidines
The synthesis of N-substituted-2-(methoxymethyl)pyrrolidines from this compound is achieved through a straightforward and efficient two-step, one-pot procedure involving the N-alkylation of a primary amine followed by an intramolecular cyclization. This approach is analogous to the well-established methods for pyrrolidine synthesis from 1,4-dihaloalkanes.
Reaction Principle
The synthesis proceeds via an initial SN2 reaction where the primary amine displaces the bromide ion from this compound to form an N-(4-methoxybutyl)amine intermediate. Subsequent intramolecular nucleophilic attack by the secondary amine nitrogen onto the carbon of the methoxy group is not feasible under normal conditions. Instead, the strategy relies on the initial alkylation followed by an in-situ or subsequent cyclization step, which would ideally involve the displacement of the methoxy group. However, the methoxy group is a poor leaving group. A more common and effective strategy involves the reaction of a primary amine with a 1,4-dihaloalkane. In the context of using this compound, the methoxy group would need to be converted to a better leaving group, or a different synthetic strategy is required.
A practical approach involves the N-alkylation of a primary amine with this compound, followed by a subsequent cyclization step after manipulation of the methoxy group. However, a more direct route, analogous to using 1,4-dibromobutane, involves a tandem N-alkylation and intramolecular cyclization. For the purpose of these notes, we will present a generalized protocol based on the reaction of primary amines with haloalkanes, which can be adapted for this compound, assuming a subsequent cyclization step can be achieved.
Experimental Protocol: Synthesis of N-Benzyl-2-(methoxymethyl)pyrrolidine
This protocol details the synthesis of N-benzyl-2-(methoxymethyl)pyrrolidine from this compound and benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (2.5 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add benzylamine (1.2 mmol).
-
Add this compound (1.0 mmol) to the mixture.
-
Heat the reaction mixture to 80°C under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The resulting intermediate, N-benzyl-N-(4-methoxybutyl)amine, can be purified by column chromatography or taken to the next step directly.
-
Cyclization Step (hypothetical, requires conversion of the methoxy group): The methoxy group of the intermediate would need to be converted to a better leaving group (e.g., by cleavage with HBr or BBr₃ to form the corresponding alcohol, followed by tosylation or conversion to a bromide). The resulting haloamine would then undergo intramolecular cyclization in the presence of a base to yield N-benzyl-2-(methoxymethyl)pyrrolidine.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the analogous synthesis of N-substituted pyrrolidines from primary amines and 1,4-dihaloalkanes, which can serve as a starting point for optimizing the synthesis with this compound.
| Primary Amine | Dihaloalkane | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | 1,4-Dichlorobutane | K₂CO₃ | Water | 150 (Microwave) | 0.33 | High |
| Aniline | 1,4-Dichlorobutane | Na₂CO₃ | Ethanol | Reflux | 12-24 | Moderate |
| Benzylamine | 1,4-Dibromobutane | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
Synthesis of 2-(Methoxymethyl)tetrahydrofuran
The synthesis of 2-(methoxymethyl)tetrahydrofuran from this compound can be envisioned through an intramolecular Williamson ether synthesis. This requires the conversion of the starting material into a 4-methoxy-1-halobutane or, more practically, the hydrolysis of the bromide to 4-methoxybutan-1-ol, followed by cyclization.
Reaction Principle
The key step is the intramolecular SN2 reaction where an alkoxide, generated from a precursor alcohol, attacks the carbon bearing a leaving group to form the five-membered tetrahydrofuran ring. A plausible synthetic sequence starting from this compound involves:
-
Hydrolysis: Conversion of the bromide in this compound to a hydroxyl group to form 4-methoxybutan-1-ol.
-
Cyclization: Acid-catalyzed dehydration and cyclization of 4-methoxybutan-1-ol to yield 2-(methoxymethyl)tetrahydrofuran. Alternatively, the hydroxyl group can be converted to an alkoxide and a leaving group can be installed on the other end of the chain to facilitate an intramolecular Williamson ether synthesis.
A more direct, albeit potentially lower-yielding, approach would be the direct intramolecular cyclization of a derivative of this compound where the methoxy group is first cleaved to an alcohol.
Experimental Protocol: Synthesis of 2-(Methoxymethyl)tetrahydrofuran from 4-Methoxybutan-1-ol
This protocol outlines the acid-catalyzed cyclization of 4-methoxybutan-1-ol, which can be prepared from this compound.
Part A: Synthesis of 4-Methoxybutan-1-ol from this compound (Hydrolysis)
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in a mixture of water and a co-solvent like THF or ethanol.
-
Add sodium hydroxide (12 mmol) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-methoxybutan-1-ol.
Part B: Acid-Catalyzed Cyclization of 4-Methoxybutan-1-ol
Materials:
-
4-Methoxybutan-1-ol
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask containing 4-methoxybutan-1-ol (5 mmol), add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture gently (e.g., to 50-60 °C) and stir.
-
Monitor the reaction by GC-MS or TLC for the formation of the product.
-
Once the reaction is complete, cool the mixture and neutralize it by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude 2-(methoxymethyl)tetrahydrofuran can be purified by distillation.
Quantitative Data Summary
The following table provides representative data for Williamson ether-type cyclizations to form tetrahydrofurans. These can be used as a reference for optimizing the synthesis of 2-(methoxymethyl)tetrahydrofuran.
| Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,4-Butanediol | Acid catalyst | Toluene | Reflux | 4 | 85 |
| 4-Chlorobutan-1-ol | Sodium Hydride | THF | Reflux | 12 | 90 |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflows for the synthesis of the target heterocycles.
Caption: Synthetic workflow for N-substituted-2-(methoxymethyl)pyrrolidines.
Caption: Synthetic workflow for 2-(methoxymethyl)tetrahydrofuran.
Troubleshooting & Optimization
Technical Support Center: Grignard Reagent Formation from 1-Bromo-4-methoxybutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the formation of the Grignard reagent from 1-bromo-4-methoxybutane.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when preparing 4-methoxybutylmagnesium bromide?
A1: The most prevalent side reaction is Wurtz coupling , where the newly formed Grignard reagent reacts with unreacted this compound to form 1,8-dimethoxyoctane. Another common issue is the reaction of the Grignard reagent with adventitious water or oxygen, which leads to the formation of 1-methoxybutane and magnesium alkoxide species, respectively. While less commonly reported for this specific substrate, intramolecular cyclization to form tetrahydrofuran is a theoretical possibility.
Q2: How can I minimize the formation of the Wurtz coupling product?
A2: Minimizing the Wurtz coupling product, 1,8-dimethoxyoctane, is critical for achieving a high yield of the desired Grignard reagent. Key strategies include:
-
Slow Addition of the Alkyl Halide: A slow, dropwise addition of this compound to the magnesium turnings ensures a low concentration of the alkyl halide in the presence of the Grignard reagent, thus disfavoring the coupling reaction.
-
Temperature Control: Grignard reagent formation is exothermic. Maintaining a gentle reflux and avoiding excessive temperatures can help reduce the rate of Wurtz coupling.
-
Adequate Solvent Volume: Using a sufficient volume of an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), helps to dilute the reactants and dissipate heat effectively.
-
High-Quality Magnesium: Utilizing high-purity magnesium turnings with a large surface area promotes the efficient formation of the Grignard reagent over the competing Wurtz reaction.
Q3: What is the best solvent for preparing 4-methoxybutylmagnesium bromide?
A3: Anhydrous ethereal solvents are essential for the formation and stabilization of Grignard reagents. Both diethyl ether and tetrahydrofuran (THF) are commonly used. THF is often preferred for its ability to better solvate and stabilize the Grignard reagent, which can sometimes lead to higher yields. 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that has been shown to suppress Wurtz coupling in some cases.
Q4: My reaction won't start. What should I do?
A4: Initiation failure is a common problem in Grignard synthesis, often due to a passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture. To initiate the reaction:
-
Activate the Magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings and gently warm the flask. The disappearance of the iodine color indicates activation.
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried, and anhydrous solvents must be used.
-
Mechanical Agitation: Gently crushing a few pieces of magnesium with a dry glass stirring rod can expose a fresh, reactive surface.
-
Add a Small Amount of Pre-formed Grignard Reagent: If available, a small amount of another Grignard reagent can be added to initiate the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Grignard Reagent | 1. Wurtz Coupling: The primary side reaction consuming the Grignard reagent and starting material. 2. Reaction with Moisture/Oxygen: Presence of water or air in the reaction setup. 3. Incomplete Reaction: Insufficient reaction time or poor magnesium activation. | 1a. Add the this compound solution slowly and at a controlled rate. 1b. Maintain a gentle reflux and avoid overheating. 2a. Ensure all glassware is flame-dried or oven-dried. 2b. Use anhydrous solvents. 2c. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon). 3a. Allow for a sufficient reaction time after the addition of the alkyl halide is complete (e.g., 1-2 hours at reflux). 3b. Ensure proper activation of the magnesium turnings before starting the addition. |
| Formation of a White Precipitate | 1. Magnesium Halide: Formation of MgBr₂ due to the Schlenk equilibrium. 2. Reaction with Water: Formation of magnesium hydroxide if moisture is present. | 1. This is a normal part of the Grignard reagent equilibrium and usually does not interfere with subsequent reactions. 2. Ensure rigorous anhydrous conditions in future experiments. |
| Dark Brown or Black Reaction Mixture | 1. Impurities in Magnesium: Trace metals in the magnesium can cause discoloration. 2. Overheating: Localized overheating can lead to decomposition and the formation of finely divided metal particles. | 1. This is generally not a concern and is typical for many Grignard preparations. 2. Improve stirring and control the rate of addition to prevent hot spots. |
| Unexpected Formation of Tetrahydrofuran (THF) | 1. Intramolecular Cyclization: The Grignard reagent may undergo an intramolecular S(_N)2 reaction, displacing the methoxy group. | 1a. This side reaction is more likely at higher temperatures and with prolonged reaction times. Use the mildest conditions that allow for complete Grignard formation. 1b. Consider using a less coordinating solvent if this side reaction is significant, although this may impact the Grignard formation itself. |
Data Presentation
While specific quantitative data for the Grignard formation from this compound is not extensively published, the following table provides a general overview of expected outcomes based on typical Grignard reactions and the factors that influence the yield of the desired product versus the major side product.
| Reaction Condition | Expected Yield of 4-methoxybutylmagnesium bromide | Expected Yield of 1,8-dimethoxyoctane (Wurtz Product) | Notes |
| Slow addition of this compound in THF at reflux | High (typically > 80%) | Low (typically < 15%) | Slow addition is crucial to minimize the concentration of the alkyl halide. |
| Rapid addition of this compound in THF at reflux | Moderate to Low | High | High local concentrations of the alkyl halide favor the Wurtz coupling reaction. |
| Reaction in diethyl ether vs. THF | Generally good in both | May be slightly higher in diethyl ether | THF often provides better stabilization of the Grignard reagent, potentially leading to cleaner reactions. |
| Use of unactivated or poor-quality magnesium | Low | Variable | Poor initiation and slow formation of the Grignard reagent can lead to an increase in side reactions. |
Experimental Protocols
Protocol 1: Preparation of 4-methoxybutylmagnesium bromide
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a pressure-equalizing dropping funnel, and an inert gas inlet.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add the iodine crystal and gently warm the flask with a heat gun under a slow stream of inert gas until the purple vapor of iodine is observed and then dissipates. Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. Prepare a solution of this compound in anhydrous THF in the dropping funnel. Add a small portion (approx. 5-10%) of the this compound solution to the magnesium suspension. The reaction should initiate within a few minutes, as indicated by gentle bubbling, a slight warming of the flask, and the appearance of a cloudy gray solution.
-
Grignard Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting gray-to-brown solution is the Grignard reagent and should be used immediately.
Protocol 2: Quantitative Analysis of Grignard Reagent Concentration
The concentration of the prepared Grignard reagent should be determined by titration before use in subsequent reactions.
Materials:
-
Aliquots of the prepared Grignard reagent solution
-
Standardized solution of a protic acid (e.g., 1.0 M HCl in dioxane)
-
Indicator (e.g., phenolphthalein)
-
Anhydrous THF
Procedure:
-
Carefully transfer a known volume (e.g., 1.0 mL) of the Grignard reagent solution into a dry flask containing anhydrous THF and a few drops of the indicator.
-
Titrate the Grignard solution with the standardized HCl solution until the endpoint is reached (e.g., the pink color of the phenolphthalein disappears).
-
Repeat the titration two more times and calculate the average molarity of the Grignard reagent.
Visualizations
Caption: Main reaction pathway for the formation of 4-methoxybutylmagnesium bromide and its common side reactions.
Caption: A troubleshooting workflow for common issues in Grignard reagent formation.
Technical Support Center: Alkyl Halide Coupling Reactions
Welcome to the technical support center for alkyl halide coupling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments involving the formation of carbon-carbon bonds from alkyl halides like 1-Bromo-4-methoxybutane. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you avoid unwanted side reactions associated with classical methods and successfully implement modern, more reliable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the Wurtz coupling reaction, and why is it problematic for a substrate like this compound?
A1: The Wurtz reaction, discovered by Charles Adolphe Wurtz in 1855, is a coupling reaction where two alkyl halides react with sodium metal in the presence of a dry ether solvent to form a higher alkane.[1][2] The general scheme is:
2 R-X + 2 Na → R-R + 2 NaX
While historically significant, this reaction is of little practical value in modern synthesis because it is plagued by low yields and numerous side reactions.[3][4] For a primary alkyl halide like this compound, the main issues are:
-
Elimination Reactions: The reaction mechanism can involve free radical intermediates or organosodium species, which are strongly basic.[5][6] These can cause the elimination of HBr, leading to the formation of alkenes as significant byproducts.[2]
-
Lack of Selectivity: If two different alkyl halides are used, a statistical mixture of three different alkanes is formed (R-R, R'-R', and R-R'), which are often difficult to separate.[7][8]
-
Harsh Conditions: The reaction requires highly reactive sodium metal and strictly anhydrous conditions, making it intolerant to many common functional groups.[3][9]
Q2: I am trying to synthesize 1,8-dimethoxyoctane from this compound. Why is my Wurtz reaction failing or giving a low yield?
A2: Attempting to synthesize 1,8-dimethoxyoctane via a Wurtz coupling of this compound is challenging due to the inherent drawbacks of the reaction mentioned above. The primary alkyl halide is susceptible to a competing elimination reaction, which forms 4-methoxy-1-butene. The organosodium intermediate that forms is a powerful base and can readily abstract a proton from another molecule of the alkyl halide. This results in a significantly reduced yield of the desired dimerized product. Due to these issues, the Wurtz reaction is not a recommended procedure for this transformation.
Q3: What are the recommended modern alternatives to the Wurtz reaction for coupling this compound?
A3: To avoid the issues of the Wurtz reaction, several modern, more reliable transition-metal-catalyzed cross-coupling reactions are recommended. These methods offer higher yields, greater functional group tolerance, and milder reaction conditions. The most suitable alternatives for this specific C(sp³)–C(sp³) bond formation are:
-
Organocuprate (Gilman) Coupling: This is an excellent alternative that involves the reaction of a lithium diorganocuprate (a Gilman reagent) with an alkyl halide.[10] It is a reliable method for coupling two alkyl groups.[11]
-
Kumada Coupling: This reaction uses a Grignard reagent (R-MgBr) and a nickel or palladium catalyst to couple with an organic halide.[12][13] It is one of the first and most economical cross-coupling methods.[14]
-
Suzuki Coupling: While traditionally used for coupling aryl or vinyl groups, modern advancements have extended the Suzuki reaction to include the coupling of unactivated alkyl halides with organoboron compounds.[15][16][17]
-
Negishi Coupling: This powerful reaction involves coupling an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[18][19] It is known for its high functional group tolerance.[20][21]
Q4: My modern cross-coupling reaction is inefficient. What are the likely causes?
A4: Low efficiency in modern cross-coupling reactions can often be traced to a few key factors:
-
Catalyst and Ligand Choice: The choice of palladium or nickel catalyst and the associated phosphine ligand is critical. The ligand stabilizes the metal center and facilitates the key steps of the catalytic cycle. For alkyl couplings, bulky, electron-rich ligands are often required to promote reductive elimination over β-hydride elimination.[20][21]
-
Solvent and Base Purity: Like many organometallic reactions, cross-coupling reactions require anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions. The choice of base is also crucial and reaction-dependent.
-
Reagent Quality: The purity of the organometallic reagent (Grignard, organozinc, organoboron) is vital. Ensure these reagents are freshly prepared or properly titrated before use.
Troubleshooting and Optimization Guide
This section provides guidance on overcoming common issues encountered when attempting alkyl-alkyl coupling reactions.
Problem: Low yield of the desired coupled product (1,8-dimethoxyoctane).
-
Scenario 1: Using Wurtz Reaction Conditions.
-
Primary Cause: Inherent side reactions (elimination) and low efficiency of the Wurtz coupling.[2][3]
-
Recommended Solution: The most effective troubleshooting step is to abandon the Wurtz reaction in favor of a modern alternative. The Gilman or Kumada couplings are excellent starting points for this specific transformation.
-
-
Scenario 2: Using Modern Coupling Conditions (e.g., Kumada, Suzuki).
-
Possible Cause: Inefficient Grignard reagent formation (for Kumada coupling).
-
Solution: Ensure all glassware is oven-dried and the solvent (THF or diethyl ether) is anhydrous.[22] The magnesium turnings can be activated prior to use by adding a small crystal of iodine or 1,2-dibromoethane.[22]
-
Possible Cause: Incorrect catalyst/ligand system.
-
Solution: For coupling of primary alkyl halides, specific catalyst systems are often required. For Kumada coupling, Ni(dppp)Cl₂ is a common catalyst.[12] For Suzuki reactions with alkyl halides, specialized palladium catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) are often necessary.[23]
-
Data Summary: Comparison of Coupling Methods
The table below summarizes the key differences between the Wurtz reaction and its superior modern alternatives for the homocoupling of this compound.
| Feature | Wurtz Coupling | Organocuprate (Gilman) Coupling | Kumada Coupling | Suzuki Coupling |
| Key Reagents | Alkyl Halide, Sodium Metal | Gilman Reagent (R₂CuLi), Alkyl Halide | Grignard Reagent (RMgX), Alkyl Halide | Organoborane (R-B(OR)₂), Alkyl Halide |
| Catalyst | None | None (Stoichiometric CuI) | Ni or Pd complex (e.g., Ni(dppp)Cl₂)[12] | Pd complex (e.g., Pd(OAc)₂)[16] |
| Typical Yield | Low to Moderate | Good to Excellent | Good to Excellent | Good to Excellent |
| Key Advantage | Historically simple concept | High reliability for C(sp³)-C(sp³) bonds | Uses readily available Grignard reagents | High functional group tolerance[16] |
| Key Disadvantage | Prone to side reactions, low yield[3][5] | Requires stoichiometric copper | Sensitive to moisture and air | Requires synthesis of organoboron reagent |
Experimental Protocols
Recommended Protocol: Synthesis of 1,8-dimethoxyoctane via Organocuprate (Gilman) Coupling
This protocol provides a reliable method for the homocoupling of this compound, avoiding the pitfalls of the Wurtz reaction.
Materials and Reagents:
-
This compound
-
tert-Butyllithium (t-BuLi) in pentane
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk line or glovebox for inert atmosphere
-
Dry, clean glassware
Procedure:
Step 1: Preparation of 4-methoxybutyllithium
-
Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) to a flame-dried flask containing anhydrous diethyl ether, and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add t-Butyllithium (2.0 eq) dropwise via syringe while maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 30 minutes, then allow it to slowly warm to 0 °C over 1 hour.
Step 2: Formation of the Gilman Reagent
-
In a separate flame-dried flask under an inert atmosphere, suspend Copper(I) iodide (0.5 eq) in anhydrous diethyl ether and cool to -40 °C.
-
Slowly transfer the freshly prepared 4-methoxybutyllithium solution from Step 1 into the CuI suspension via cannula.
-
Stir the resulting mixture at -40 °C for 1 hour to form the lithium di-(4-methoxybutyl)cuprate solution.
Step 3: Coupling Reaction
-
To the Gilman reagent solution, add a second equivalent of this compound (1.0 eq) dropwise at -40 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 4: Workup and Purification
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1,8-dimethoxyoctane.
Visualizations
Logical and Mechanistic Diagrams
Caption: Wurtz reaction pathways for this compound.
Caption: Decision workflow for selecting a suitable coupling method.
Caption: Simplified catalytic cycle for a Kumada cross-coupling reaction.
References
- 1. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 4. A Short Note On Wurtz Reaction [unacademy.com]
- 5. Wurtz Reaction: Examples, Mechanism & Wurtz Fittig Reaction | AESL [aakash.ac.in]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. Wurtz Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. atlas.org [atlas.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. orgosolver.com [orgosolver.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Kumada coupling - Wikipedia [en.wikipedia.org]
- 14. Kumada Coupling | NROChemistry [nrochemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Negishi Coupling [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. adichemistry.com [adichemistry.com]
- 23. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for 1-Bromo-4-methoxybutane Alkylations
Welcome to the technical support center for optimizing alkylation reactions utilizing 1-Bromo-4-methoxybutane. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N- and O-alkylated compounds with this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for N-alkylation reactions with this compound?
A1: The optimal temperature for N-alkylation is highly dependent on the nucleophilicity of the amine. For primary and secondary amines, a temperature range of 50-100°C is a good starting point. Less reactive amines may require higher temperatures, but this also increases the risk of side reactions. It is recommended to start at a lower temperature (e.g., 50-60°C) and gradually increase it while monitoring the reaction progress by TLC or LC-MS.
Q2: I am observing low yields in my O-alkylation (Williamson ether synthesis). Should I increase the temperature?
A2: Increasing the temperature can improve the reaction rate for O-alkylation, particularly with less reactive alcohols or phenols. A typical starting point is refluxing in a solvent like acetonitrile (around 82°C).[1] However, excessively high temperatures can promote the competing E2 elimination side reaction, leading to the formation of an alkene from this compound. A careful balance must be struck. If a low yield is observed, first ensure that your reagents and solvents are anhydrous, as water can quench the alkoxide. If the issue persists, a moderate increase in temperature or a switch to a higher boiling point solvent like DMF can be beneficial.
Q3: What are the most common side products when using high temperatures, and how can I avoid them?
A3: The most common side product at elevated temperatures is the elimination product, 4-methoxy-1-butene, resulting from an E2 reaction pathway. Over-alkylation is another potential issue in N-alkylation reactions, where the desired secondary amine product reacts further with this compound to form a tertiary amine. To minimize these side reactions, it is advisable to use the lowest effective temperature and to carefully control the stoichiometry of the reactants. Using a slight excess of the amine or alcohol can also help to consume the alkylating agent and reduce over-alkylation.
Q4: Can I use microwave heating to accelerate the reaction?
A4: Yes, microwave-assisted heating can be a very effective method for accelerating alkylation reactions with this compound, often leading to significantly shorter reaction times. For instance, microwave-assisted synthesis of N-substituted pyrrolidines using a similar dibromobutane has been successful at temperatures around 150°C for short durations (15-20 minutes).[1] However, it is crucial to carefully monitor the reaction to prevent decomposition and the formation of side products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Reaction temperature is too low. 2. Insufficiently strong base. 3. Reagents or solvents are not anhydrous. 4. Poor solubility of reagents. | 1. Gradually increase the reaction temperature in 10-20°C increments. 2. For O-alkylation, consider a stronger base like NaH. For N-alkylation, K₂CO₃ or Cs₂CO₃ are often sufficient. 3. Ensure all glassware is oven-dried and use anhydrous solvents. 4. Switch to a solvent with better solubilizing properties, such as DMF or DMSO. |
| Formation of Elimination Byproduct | 1. Reaction temperature is too high. 2. Use of a sterically hindered or very strong base. | 1. Reduce the reaction temperature. 2. Use a less hindered base. For O-alkylation, K₂CO₃ or Cs₂CO₃ are often milder alternatives to NaH. |
| Over-alkylation (in N-alkylation) | 1. Excess of this compound. 2. Prolonged reaction time at elevated temperature. | 1. Use a slight excess of the amine nucleophile. 2. Monitor the reaction closely and stop it once the desired product is formed. |
| Reaction Stalls | 1. Deactivation of the nucleophile. 2. Degradation of the alkylating agent. | 1. Add fresh base or nucleophile. 2. Use a fresh bottle of this compound. |
Data Presentation
The following tables provide representative data for N- and O-alkylation reactions. Note that optimal conditions will vary depending on the specific substrate.
Table 1: N-Alkylation of Primary Amines with this compound (Analogous Data)
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | K₂CO₃ | Acetonitrile | 80 | 12-24 | Moderate | [2] |
| Primary Amine | K₂CO₃ | Water (Microwave) | 150 | 0.25-0.33 | Good | [1] |
| Benzylamine HBr | Triethylamine | DMF | 20-25 | - | Good | [3] |
Table 2: O-Alkylation of Phenols with this compound (Williamson Ether Synthesis - Analogous Data)
| Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Cresol | Cs₂CO₃ | DMF | 60 | - | Good | [2] |
| Phenol | K₂CO₃ | Acetonitrile | Reflux (~82) | - | Good | [2] |
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine
-
To a stirred solution of the primary amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (1.5-2.0 eq.).
-
Add this compound (1.1-1.2 eq.) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for O-Alkylation of a Phenol (Williamson Ether Synthesis)
-
To a solution of the phenol (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as cesium carbonate (1.5 eq.) or sodium hydride (1.1 eq., handle with care).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench carefully with water if NaH was used.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in alkylation reactions.
Caption: Competing SN2 and E2 pathways in alkylation reactions.
References
Technical Support Center: Purification of Products from 1-Bromo-4-methoxybutane Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in reactions involving 1-bromo-4-methoxybutane. It focuses on the purification of resulting products, addressing common challenges and outlining effective protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude product?
A1: Besides the desired product, several other species may be present after a reaction with this compound. These typically include:
-
Unreacted this compound: Often present if the reaction did not go to completion.
-
Solvent and Reagents: Residual reaction solvent and any excess reagents or catalysts.
-
Byproducts from Side Reactions:
-
In nucleophilic substitution reactions , the main competing pathway is E2 elimination, which can occur with sterically hindered nucleophiles or strong, bulky bases.[1][2]
-
In Grignard reactions , a common byproduct is from Wurtz coupling, where the Grignard reagent couples with unreacted this compound to form 1,8-dimethoxyoctane.[3][4] Additionally, any moisture will quench the Grignard reagent.[3]
-
Q2: My NMR analysis shows unreacted this compound. How can I remove it?
A2: The best method depends on the physical properties of your desired product.
-
For Liquid Products: If there is a significant difference in boiling points (see Table 1), distillation is an effective method. This compound has a boiling point of approximately 165°C.[5]
-
For Solid or Liquid Products: Flash column chromatography is highly effective. Since this compound is moderately polar, using a nonpolar eluent system (e.g., hexane/ethyl acetate) will typically elute it before a more polar product.[6]
Q3: I have a byproduct with a similar polarity to my product. What is the best purification strategy?
A3: This is a common challenge. First, optimize your chromatography.
-
Test various solvent systems for thin-layer chromatography (TLC) to maximize the separation (ΔRf) between your product and the impurity.[7] Systems like hexane/ethyl acetate, dichloromethane/methanol, or ether/hexane offer a range of polarities.[6][8]
-
If the byproduct is a diastereomer, separation can be difficult. A simple column setup can sometimes be effective if the procedure is followed carefully.
-
If chromatography fails, consider recrystallization for solid products. Finding a solvent system where the product and impurity have different solubilities at hot and cold temperatures is key.[9]
Q4: My Grignard reaction product is contaminated with the Wurtz coupling byproduct, 1,8-dimethoxyoctane. How can I separate them?
A4: 1,8-dimethoxyoctane is a nonpolar impurity. As shown in Table 1, its boiling point is higher than that of the starting material but may be close to your product's boiling point.[10] Flash column chromatography is the most reliable method here. The nonpolar 1,8-dimethoxyoctane will elute much faster than a more polar alcohol product formed from the Grignard reaction.
Q5: How do I remove water-soluble impurities like salts after an aqueous work-up?
A5: After a liquid-liquid extraction, the organic layer should be washed with brine (a saturated aqueous solution of NaCl).[11] This helps to remove dissolved water and some water-soluble impurities from the organic phase. Following the brine wash, the organic layer must be treated with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water before solvent evaporation.[12][13]
Q6: My product is a non-crystalline oil. How can I purify it if recrystallization is not an option?
A6: For oils or non-crystalline solids, flash column chromatography is the primary purification method.[14] If the oil is thermally stable and has a distinct boiling point from impurities, distillation (potentially under vacuum for high-boiling compounds) is another powerful technique.
Troubleshooting Guides
Issue 1: Emulsion Formation During Liquid-Liquid Extraction
An emulsion is a stable suspension of one liquid in another, preventing the separation of aqueous and organic layers.[15]
| Potential Cause | Recommended Solution |
| Vigorous shaking of the separatory funnel. | Gently invert the funnel multiple times instead of shaking vigorously.[15] |
| Presence of surfactant-like molecules or fine particulates.[15] | Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which helps break the emulsion. This is known as "salting out".[15] |
| Phases have similar densities. | Add a small amount of a different, immiscible organic solvent to change the density of the organic phase. |
| Persistent emulsion. | Filter the entire mixture through a pad of Celite or glass wool.[16] Alternatively, allow the mixture to stand for an extended period (15-30 minutes) or gently tap the funnel.[17] |
Issue 2: Product Co-elutes with Impurity During Column Chromatography
| Potential Cause | Recommended Solution |
| Incorrect solvent system. | Find a solvent system that gives your target compound an Rf of ~0.2-0.3 on TLC for optimal separation.[7] |
| Column is overloaded. | Use an appropriate amount of silica gel. A common ratio is 30-50g of silica for every 1g of crude product for easy separations.[7] |
| Poor column packing. | Ensure the silica gel is packed uniformly without air bubbles or cracks. Dry packing followed by flushing with solvent is a reliable method.[18] |
| Sample was loaded in a solvent that is too polar. | Load the sample in the weakest possible solvent (ideally the column eluent or a less polar solvent).[18] "Dry loading" (adsorbing the sample onto a small amount of silica) is an excellent alternative.[7] |
Issue 3: Low Recovery After Recrystallization
| Potential Cause | Recommended Solution |
| Too much solvent was used for dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The product is significantly soluble in the cold solvent. | Cool the solution in an ice bath to maximize crystal formation. If recovery is still low, the chosen solvent may be inappropriate. |
| Crystals were filtered before crystallization was complete. | Allow adequate time for crystallization. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
| The wrong solvent or solvent mixture was chosen. | The ideal solvent dissolves the compound when hot but not when cold.[19] Common solvent systems include ethanol/water, hexane/ethyl acetate, and toluene.[20] |
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₅H₁₁BrO | 167.04 | ~165[5] | 1.278[21] |
| 1,8-Dimethoxyoctane (Wurtz Byproduct) | C₁₀H₂₂O₂ | 174.28 | ~209[10] | 0.844[10] |
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Grignard Reaction
This protocol is for quenching the reaction and performing an initial extraction.
-
Cooling: Once the reaction is complete, cool the reaction flask in an ice-water bath.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to the cooled reaction mixture with stirring.[22] Continue adding until no further effervescence or precipitation is observed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) three times.
-
Combine and Wash: Combine all organic layers in the separatory funnel. Wash the combined organic layer sequentially with water and then with brine.[11]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the solution to remove the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
This protocol outlines the separation of a moderately polar product from nonpolar impurities.
-
Solvent Selection: Using TLC, determine a solvent system (e.g., 20% ethyl acetate in hexane) that provides a product Rf value of approximately 0.2-0.3.[18]
-
Column Packing:
-
Plug a glass column with a small piece of cotton or glass wool.
-
Add a small layer of sand.
-
Fill the column with the appropriate amount of silica gel (e.g., 40-63 µm mesh size).
-
Add another layer of sand on top of the silica.
-
Pre-elute the column with the chosen solvent system, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a low-polarity solvent (like dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the silica gel.
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[23]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for selecting a purification technique.
Caption: Decision tree for troubleshooting poor column chromatography separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. lookchem.com [lookchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. community.wvu.edu [community.wvu.edu]
- 13. benchchem.com [benchchem.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 18. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. reddit.com [reddit.com]
- 21. This compound | 4457-67-4 [chemnet.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. How to set up and run a flash chromatography column. [reachdevices.com]
Stability and degradation of 1-Bromo-4-methoxybutane during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1-Bromo-4-methoxybutane during storage. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to address common issues encountered during its use in experiments.
Troubleshooting Guide
Discolored or impure this compound can significantly impact experimental outcomes. This guide provides a structured approach to identifying and resolving common problems related to its stability and degradation.
| Problem | Possible Cause | Recommended Action |
| Yellow or Brown Discoloration | Exposure to light, air (oxygen), or elevated temperatures can lead to the formation of colored degradation products. | - Visually inspect the material before use. - If discoloration is significant, the purity may be compromised. Consider purification by distillation or disposal. - To prevent recurrence, store in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) and at the recommended low temperature. |
| Low Assay or Presence of Impurities in Analysis (e.g., GC) | Hydrolysis: Exposure to moisture can lead to the formation of 4-methoxybutanol and hydrobromic acid. Elimination: Exposure to basic conditions or high temperatures can cause the elimination of HBr to form methoxybutenes. | - Confirm the identity of impurities using techniques like GC-MS. - If hydrolysis has occurred, consider purifying the material by distillation to remove the higher-boiling alcohol impurity. - If elimination is suspected, review your experimental conditions for basic reagents or excessive heat. - Ensure the compound is handled under anhydrous conditions if it is to be used in moisture-sensitive reactions. |
| Inconsistent Reaction Yields or Byproduct Formation | Use of partially degraded this compound. The presence of impurities like 4-methoxybutanol can interfere with reactions, for example, by consuming reagents. | - Always use a fresh, unopened bottle or a properly stored and recently verified sample for critical experiments. - Assess the purity of the reagent by GC analysis before use. - If degradation is suspected, purify the reagent or obtain a new batch. |
| Precipitate Formation in the Bottle | This is uncommon for this compound but could indicate gross contamination or reaction with the container material over long-term storage under improper conditions. | - Do not use the material. - Contact the supplier for guidance. - Dispose of the material in accordance with local regulations for halogenated organic waste. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed, amber glass bottle to protect it from light and moisture.[1] For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C is advisable.[1] Storing under an inert atmosphere, such as argon or nitrogen, will further prevent degradation.[1]
Q2: What is the expected shelf-life of this compound?
A2: The typical shelf-life for bromoalkanes, when stored under recommended conditions, is generally in the range of 12 to 24 months.[2] However, the actual shelf-life can be affected by storage temperature, exposure to light, and moisture.[2] It is recommended to assess the purity of the compound if it has been stored for an extended period or if there are any visual signs of degradation.
Q3: What are the primary degradation pathways for this compound?
A3: The two main degradation pathways are:
-
Hydrolysis: As a primary alkyl bromide, it can undergo nucleophilic substitution (SN2) with water to form 4-methoxybutanol and hydrobromic acid. While the SN1 pathway is less likely for a primary bromide, it can occur under certain conditions.[3][4][5]
-
Elimination: In the presence of a base, it can undergo an E2 elimination reaction to yield methoxybutene isomers. High temperatures can also favor elimination reactions.
Q4: My this compound has a slight yellow tint. Can I still use it?
A4: A slight yellow tint may indicate minor degradation. For non-critical applications, it might be usable, but it is advisable to assess its purity by techniques like GC-MS. For sensitive applications, such as in the synthesis of pharmaceutical intermediates, it is recommended to use a pure, colorless sample or to purify the discolored material before use.
Q5: How can I check the purity of my this compound?
A5: The purity can be effectively determined using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[6][7] A typical GC-MS analysis can separate this compound from its potential degradation products like 4-methoxybutanol and methoxybutenes.
Experimental Protocols
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of this compound and its potential impurities.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Hold: Hold at 200°C for 2 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL of a diluted sample (e.g., 1% in dichloromethane).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
-
Expected Results: The major peak will correspond to this compound. Potential impurities to look for include 4-methoxybutanol (higher retention time) and methoxybutene isomers (lower retention times).
Visualizations
Below are diagrams illustrating key concepts related to the stability and analysis of this compound.
Caption: Logical relationship between storage conditions and degradation pathways.
Caption: Troubleshooting decision tree for assessing sample quality.
Caption: General experimental workflow for GC-MS purity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the shelf - life of Ethyl Bromide? - Blog [nuomengchemical.com]
- 3. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]
- 4. Reaction of Alkyl Halides Virtual Lab | PraxiLabs [praxilabs.com]
- 5. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Reactions of 1-Bromo-4-methoxybutane
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering slow or incomplete reactions with 1-Bromo-4-methoxybutane. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis?
This compound is a versatile reagent primarily used for the introduction of the 4-methoxybutyl group into molecules.[1] Its most common applications are in nucleophilic substitution reactions, such as the Williamson ether synthesis, and for the formation of Grignard reagents.[1]
Q2: What factors can influence the rate and completeness of reactions involving this compound?
Several factors can significantly impact the outcome of reactions with this compound. These include the choice of solvent, reaction temperature, the strength of the nucleophile or base, and the potential for side reactions. As a primary alkyl halide, it is susceptible to both SN2 and E2 reaction pathways.[2][3]
Q3: Are there any known side reactions to be aware of when using this compound?
Yes, common side reactions include:
-
Elimination (E2): Particularly with strong, bulky bases, elimination to form 1-methoxybut-1-ene can compete with the desired substitution reaction.[2][3]
-
Wurtz Coupling: When preparing the Grignard reagent, the newly formed organomagnesium compound can react with unreacted this compound to form an undesired dimer (1,8-dimethoxyoctane).[4]
-
Intramolecular Cyclization: The Grignard reagent of this compound can potentially undergo intramolecular cyclization to form tetrahydrofuran, especially in solvents that favor such reactions like THF.[5]
Troubleshooting Guides
Issue 1: Slow or Incomplete Williamson Ether Synthesis
The Williamson ether synthesis is a common application for this compound, proceeding via an SN2 mechanism.[6] Slow or incomplete reactions are often due to suboptimal reaction conditions.
Troubleshooting Flowchart for Williamson Ether Synthesis
Caption: Troubleshooting workflow for slow Williamson ether synthesis.
Table 1: Influence of Reaction Parameters on Williamson Ether Synthesis Yield (Data based on analogous primary alkyl halides)
| Parameter | Condition A | Condition B | Expected Outcome |
| Solvent | Ethanol (protic) | DMF (polar aprotic) | Higher yield in DMF due to better solvation of the cation and a more "naked" nucleophile.[6] |
| Base | K₂CO₃ (weak) | NaH (strong) | Higher yield with NaH due to more complete deprotonation of the alcohol.[2] |
| Temperature | Room Temperature | 50-80 °C | Increased reaction rate at higher temperatures, but may also increase elimination side products.[7] |
| Nucleophile | Secondary Alkoxide | Primary Alkoxide | Higher substitution yield with less sterically hindered primary alkoxides.[6] |
Issue 2: Low Yield or Failure to Initiate Grignard Reaction
The formation of a Grignard reagent from this compound can be challenging due to the passivating oxide layer on magnesium and the presence of moisture.
Troubleshooting Flowchart for Grignard Reaction
Caption: Troubleshooting workflow for Grignard reagent formation.
Table 2: Comparison of Solvents for Grignard Reagent Formation (Data based on analogous alkyl halides)
| Solvent | Boiling Point (°C) | Properties | Impact on Grignard Formation |
| Diethyl Ether | 34.6 | Lower boiling point, less effective at solvating the Grignard reagent. | Easier to initiate the reaction due to gentle reflux at a lower temperature. |
| Tetrahydrofuran (THF) | 66 | Higher boiling point, better at solvating and stabilizing the Grignard reagent. | May lead to higher yields but can also promote intramolecular cyclization. |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol describes the synthesis of an ether from an alcohol and this compound using sodium hydride as a base.
-
Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of the alcohol (1.0 eq) in anhydrous THF.
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for another 30 minutes to ensure complete formation of the alkoxide.
-
Substitution: A solution of this compound (1.05 eq) in anhydrous THF is added dropwise via the dropping funnel.
-
Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: The reaction is cooled to room temperature and cautiously quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: General Procedure for Grignard Reagent Formation
This protocol outlines the preparation of (4-methoxybutyl)magnesium bromide.
-
Preparation: A three-necked round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be rigorously flame-dried under an inert atmosphere. Magnesium turnings (1.2 eq) and a small crystal of iodine are placed in the flask.
-
Initiation: A small amount of anhydrous diethyl ether or THF is added to cover the magnesium. A small portion of a solution of this compound (1.0 eq) in the same anhydrous solvent is added from the dropping funnel. The reaction is initiated by gentle warming with a heat gun until the iodine color disappears and bubbling is observed.
-
Formation: Once the reaction has initiated, the remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting gray/brown solution of the Grignard reagent should be used immediately.[8]
Signaling Pathways and Logical Relationships
Diagram of Competing SN2 and E2 Pathways
Caption: Competing SN2 and E2 reaction pathways for this compound.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. web.alfredstate.edu [web.alfredstate.edu]
- 5. acgpubs.org [acgpubs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Identifying and minimizing byproducts in Williamson ether synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize byproducts in the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Williamson ether synthesis?
The most prevalent byproduct is an alkene, which forms through a competing E2 elimination reaction. This is particularly common when using secondary or tertiary alkyl halides, or sterically hindered primary alkyl halides. Another notable byproduct, especially when using phenoxides, is the C-alkylation product, resulting from the ambident nature of the phenoxide nucleophile.
Q2: How can I minimize the formation of the alkene byproduct?
To reduce the amount of alkene byproduct from the E2 elimination reaction, consider the following strategies:
-
Substrate Selection: Whenever possible, use a primary alkyl halide as they are less sterically hindered and therefore less prone to elimination. When synthesizing an unsymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. Always opt for the route that involves the less sterically hindered components.
-
Base Selection: Use a base that is strong enough to deprotonate the alcohol to form the alkoxide, but consider using a less sterically bulky base.
-
Temperature Control: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction. A typical temperature range for the Williamson ether synthesis is 50-100 °C.
Q3: I am observing C-alkylation when using a phenol. How can I promote O-alkylation?
The choice of solvent is critical in directing the alkylation of phenoxides. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile generally favor the desired O-alkylation. In contrast, protic solvents like ethanol can lead to significant amounts of C-alkylation.
Q4: My reaction is proceeding very slowly or not reaching completion. What steps can I take?
Several factors can contribute to a sluggish reaction:
-
Insufficiently Strong Base: Ensure the base used is strong enough to completely deprotonate the alcohol, forming the more nucleophilic alkoxide. Sodium hydride (NaH) or potassium hydride (KH) are often effective choices.
-
Poor Nucleophilicity of the Alkoxide: The choice of solvent can significantly impact the nucleophilicity of the alkoxide. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they enhance the reactivity of the alkoxide.
-
Reaction Time and Temperature: Some reactions may require a longer period of reflux to reach completion. Consider increasing the reaction time or temperature, but be aware that higher temperatures can also promote the formation of elimination byproducts.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the Williamson ether synthesis.
Table 1: Troubleshooting Common Issues in Williamson Ether Synthesis
| Observed Problem | Potential Cause | Suggested Solution | Expected Outcome |
| Low Ether Yield with Significant Alkene Byproduct | Competing E2 Elimination | Analyze the reaction mixture using GC-MS or NMR to identify and quantify the alkene. Redesign the synthesis to use a primary alkyl halide and a less sterically hindered alkoxide. Lower the reaction temperature. | Reduction in the alkene byproduct and an increase in the ether yield. |
| Low Ether Yield with Unreacted Alcohol | Incomplete Deprotonation | Use a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure the complete formation of the alkoxide. | Increased reaction rate and higher conversion to the ether product. |
| Reaction is Slow or Stalls | Poor Nucleophilicity of Alkoxide | Switch to a polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the alkoxide. | Faster reaction and improved yield. |
| Presence of C-Alkylated Byproduct (with Phenols) | Inappropriate Solvent | Change the solvent from a protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., acetonitrile or DMF). | Increased selectivity for the O-alkylated ether product over the C-alkylated byproduct. |
| Formation of Alcohol from Alkyl Halide | Hydrolysis of Alkyl Halide | Ensure all reagents and solvents are anhydrous. Water can react with the alkyl halide, particularly under basic conditions. | Minimized formation of alcohol byproducts from the alkyl halide. |
Data on Substrate Choice and Byproduct Formation
The choice of alkyl halide has a significant impact on the ratio of substitution (ether) to elimination (alkene) products.
Table 2: Effect of Alkyl Halide Structure on Product Distribution
| Alkyl Halide | Type | Typical Ether (SN2) Yield | Typical Alkene (E2) Yield |
| Methyl Halide | Methyl | > 95% | < 5% |
| Primary Alkyl Halide | 1° | 80-95% | 5-20% |
| Secondary Alkyl Halide | 2° | 20-60% | 40-80% |
| Tertiary Alkyl Halide | 3° | < 5% | > 95% |
Note: These are approximate values and can vary based on the specific substrates, base, solvent, and temperature used.
Experimental Protocols
General Protocol for Williamson Ether Synthesis
-
Alkoxide Formation: a. In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol in an appropriate anhydrous solvent (e.g., THF, DMF). b. Cool the solution in an ice bath (0 °C). c. Slowly add a strong base (e.g., sodium hydride, 1.1 equivalents). d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Ether Formation: a. Cool the alkoxide solution to the desired reaction temperature (e.g., 0 °C or room temperature). b. Add the alkyl halide (1.0 equivalent) dropwise to the stirred alkoxide solution. c. Heat the reaction mixture to the appropriate temperature (typically between 50-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Cautiously quench the reaction by the slow addition of water. c. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). d. Wash the combined organic layers with water and brine. e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate
Impact of solvent choice on the reactivity of 1-Bromo-4-methoxybutane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of solvent choice on the reactivity of 1-Bromo-4-methoxybutane.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: As a primary alkyl halide, this compound can undergo both substitution (SN1, SN2) and elimination (E1, E2) reactions. The dominant pathway is highly dependent on the reaction conditions, particularly the choice of solvent, the strength of the nucleophile or base, and the temperature.
Q2: How does the general choice of solvent affect the reaction mechanism?
A2: The solvent plays a critical role in stabilizing or destabilizing reactants, intermediates, and transition states, which dictates the reaction mechanism.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) can hydrogen bond. They excel at stabilizing charged species, including carbocation intermediates (favoring SN1/E1) and the leaving group. However, they also solvate and stabilize the nucleophile, reducing its reactivity and hindering SN2 pathways.[1][2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile) lack acidic protons and cannot hydrogen bond. They solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[3][4] This significantly accelerates bimolecular reactions (SN2/E2).[5]
-
Nonpolar Solvents (e.g., toluene, hexane) are generally poor choices as they do not effectively dissolve most common nucleophiles or stabilize the charged intermediates and transition states involved in these reactions.[4]
Q3: Which conditions favor an SN2 reaction with this compound?
A3: The SN2 (Substitution Nucleophilic Bimolecular) pathway is favored by using a strong, non-bulky nucleophile in a polar aprotic solvent like DMSO or DMF.[6] These solvents enhance the nucleophile's reactivity, promoting the single-step, backside attack characteristic of the SN2 mechanism.[3] Lower temperatures can also help minimize competing E2 elimination reactions.
Q4: When should I expect SN1 or E1 reactions to occur?
A4: The SN1 (Substitution Nucleophilic Unimolecular) and E1 (Elimination Unimolecular) pathways are less common for primary alkyl halides like this compound because they proceed through a highly unstable primary carbocation.[7] However, these pathways can become relevant in polar protic solvents (like ethanol or water) with weak nucleophiles/bases.[8] These solvents stabilize the carbocation intermediate, should it form.[1][2] Elevated temperatures generally favor elimination (E1) over substitution (SN1).[9]
Troubleshooting Guide
Problem: My reaction is very slow or shows no conversion.
-
Possible Cause: You may be attempting an SN2 reaction in a polar protic solvent, which solvates and deactivates your nucleophile.[1] Alternatively, the nucleophile may be too weak, or the temperature is insufficient.
-
Solution: For an SN2 reaction, switch to a polar aprotic solvent such as DMF or DMSO to increase nucleophile reactivity.[3][4] Ensure you are using a sufficiently strong nucleophile. If conditions allow, a moderate increase in temperature can increase the reaction rate, but be mindful of promoting elimination side reactions.[9]
Problem: I am observing a mixture of substitution and elimination products.
-
Possible Cause: The conditions are allowing for competing reaction pathways. This often occurs with strong, sterically hindered bases, which can act as both nucleophiles and bases, or at elevated temperatures where elimination is favored.[10]
-
Solution: To favor substitution (SN2), use a strong nucleophile that is a weak base (e.g., N₃⁻, I⁻, Br⁻) and keep the temperature as low as reasonably possible. To favor elimination (E2), use a strong, sterically hindered base like potassium tert-butoxide.[8] The choice of solvent is also critical; polar aprotic solvents favor bimolecular reactions (SN2/E2).[5]
Problem: The solvent appears to have reacted with my substrate (solvolysis).
-
Possible Cause: You are using a nucleophilic polar protic solvent (e.g., methanol, water, ethanol) which is acting as the nucleophile in an SN1-type reaction.[4]
-
Solution: If solvolysis is not the desired outcome, you must switch to a non-nucleophilic (aprotic) solvent. Select a solvent like DMF, DMSO, or acetonitrile that can dissolve your reactants but will not participate in the reaction.
Data Presentation
The following table summarizes the expected major reaction pathways for this compound under different experimental conditions.
| Solvent Type | Nucleophile / Base | Favored Mechanism(s) | Expected Major Product(s) |
| Polar Aprotic (e.g., DMSO, DMF) | Strong Nucleophile, Weak Base (e.g., NaN₃, NaI) | SN2 | Substitution |
| Polar Aprotic (e.g., DMSO, THF) | Strong, Sterically Hindered Base (e.g., KOtBu) | E2 | Elimination |
| Polar Aprotic (e.g., Acetone) | Strong Nucleophile, Strong Base (e.g., NaOMe) | SN2 / E2 Mixture | Substitution & Elimination |
| Polar Protic (e.g., Ethanol) | Weak Nucleophile, Weak Base (e.g., H₂O, EtOH) | SN1 / E1 (generally very slow) | Solvolysis (Substitution/Elimination) |
| Polar Protic (e.g., Methanol) | Strong Nucleophile (e.g., NaCN) | SN2 (rate slowed by solvation) | Substitution |
Experimental Protocols
Protocol 1: General Procedure for an SN2 Reaction in a Polar Aprotic Solvent
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Objective: To substitute the bromide with an azide nucleophile, favoring the SN2 pathway.
-
Methodology:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.2 equivalents) and anhydrous dimethylformamide (DMF).
-
Stir the mixture to dissolve the salt.
-
Add this compound (1.0 equivalent) to the flask.
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Heat the reaction mixture to 50-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature.
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Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: General Procedure for Solvolysis in a Polar Protic Solvent
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Objective: To investigate the reactivity in a polar protic solvent, where the solvent acts as the nucleophile.
-
Methodology:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in an 80:20 ethanol/water solution.
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Heat the solution to reflux.
-
Monitor the slow progress of the reaction by GC-MS, paying close attention to the formation of 4-methoxy-1-ethoxybutane and 4-methoxybutan-1-ol.
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After an extended period (e.g., 24-48 hours), cool the reaction mixture to room temperature.
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Add excess water to the reaction mixture.
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Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate to isolate the products.
-
Mandatory Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Logical workflow for solvent and reagent selection.
Caption: Troubleshooting decision tree for common reaction issues.
References
- 1. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. E1 vs. E2: How to Tell if the Mechanism is E1 or E2 with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
How to activate magnesium for Grignard reaction with 1-Bromo-4-methoxybutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Bromo-4-methoxybutane in Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in initiating a Grignard reaction with this compound?
The main obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1] This layer forms upon exposure to air and acts as a barrier, preventing the magnesium from reacting with the alkyl halide.[1] Successful initiation, therefore, requires methods to disrupt or remove this oxide layer, exposing a fresh, reactive magnesium surface.[1]
Q2: Will the methoxy group in this compound interfere with the Grignard reagent formation?
The ether functional group in this compound is generally compatible with Grignard reagent formation. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard for Grignard reactions because they solvate and stabilize the formed organomagnesium species. While the Lewis acidic nature of the magnesium halide (MgX₂) could theoretically coordinate with the methoxy group, this interaction is typically not strong enough to cause cleavage or significant side reactions under standard Grignard conditions.[2]
Q3: What are the visual indicators of a successful Grignard reaction initiation?
A successful initiation is typically characterized by several observable signs:
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The disappearance of the color of a chemical activator, such as the purple/brown color of iodine.[1]
-
Spontaneous boiling of the solvent (especially with low-boiling point ethers like diethyl ether).[1]
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The appearance of turbidity or a cloudy grey/brownish color in the reaction mixture.[1]
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The generation of heat (an exothermic reaction).[1]
Q4: Is it absolutely necessary to use anhydrous (dry) solvents and glassware?
Yes, it is critical. Grignard reagents are highly reactive and will readily react with protic solvents like water and alcohols. This will quench the reagent and prevent the desired reaction from occurring. All glassware must be rigorously dried, and anhydrous solvents must be used.[1]
Troubleshooting Guide
Issue: The Grignard reaction fails to initiate.
| Potential Cause | Recommended Solution |
| Inactive Magnesium Surface | The passivating MgO layer is preventing the reaction. |
| Mechanical Activation: Vigorously stir the magnesium turnings or crush them with a dry glass rod to expose a fresh surface.[1] | |
| Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.[3] | |
| Sonication: Place the reaction flask in an ultrasonic bath to help break up the oxide layer. | |
| Wet Glassware or Solvent | Traces of water are quenching the Grignard reagent as it forms. |
| Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert gas (e.g., nitrogen or argon). Use a freshly opened bottle of anhydrous solvent or a freshly distilled and dried solvent.[3] | |
| Impure this compound | Impurities in the starting material may be inhibiting the reaction. |
| Purify the Alkyl Bromide: Distill the this compound before use to remove any non-volatile impurities. |
Issue: The reaction starts but then stops.
| Potential Cause | Recommended Solution |
| Insufficient Mixing | Poor stirring can lead to a localized buildup of the Grignard reagent, which can coat the magnesium surface and halt the reaction. |
| Ensure Vigorous Stirring: Use a mechanical stirrer or a large magnetic stir bar to keep the magnesium turnings suspended and the reactants well-mixed. | |
| Low Concentration of Alkyl Bromide | The initial concentration of this compound may be too low to sustain the reaction. |
| Increase Local Concentration: Briefly stop stirring to allow the small amount of added alkyl bromide to react with the activated magnesium at the bottom of the flask. |
Issue: Low yield of the desired product.
| Potential Cause | Recommended Solution |
| Wurtz Coupling Side Reaction | The formed Grignard reagent (4-methoxybutylmagnesium bromide) reacts with the starting material (this compound) to form a dimer (1,8-dimethoxyoctane).[4] |
| Slow Addition: Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.[4] | |
| Presence of Moisture or Oxygen | Contamination with water or air can quench the Grignard reagent. |
| Improve Inert Atmosphere Technique: Ensure a positive pressure of an inert gas (nitrogen or argon) is maintained throughout the reaction. Use septa and syringes for reagent addition. |
Data Presentation
The following table summarizes a comparison of common magnesium activation methods. Please note that the initiation times and yields are approximate and can vary based on the specific experimental conditions, including the scale of the reaction, the purity of the reagents, and the efficiency of stirring.
| Activation Method | Typical Amount | Observable Indicators | Approx. Initiation Time | Typical Yield Range (General Alkyl Bromides) |
| Iodine (I₂) | A few small crystals | Disappearance of purple/brown color | 5-15 minutes | 70-90%[4] |
| 1,2-Dibromoethane | A few drops | Evolution of ethylene gas (bubbling) | 2-10 minutes | 70-90%[4] |
| Mechanical Crushing | N/A | Visual scoring of the magnesium surface | Variable, can be immediate | Dependent on other factors |
| DIBAH | Catalytic amount | Exotherm | Can be initiated at low temperatures | High[5] |
Experimental Protocols
Protocol 1: Magnesium Activation with Iodine
-
Glassware Preparation: Ensure all glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) is thoroughly dried by flame-drying under vacuum or by heating in an oven at >120°C for several hours. Cool the apparatus under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Reagent Setup: To the dried flask, add magnesium turnings (1.2 equivalents) and a magnetic stir bar. Add a single, small crystal of iodine.[1]
-
Initiation: The flask may be gently warmed with a heat gun until violet iodine vapors are observed, then allowed to cool. Add a small portion of anhydrous diethyl ether or THF, just enough to cover the magnesium.[4]
-
Addition of Alkyl Halide: Prepare a solution of this compound (1.0 equivalent) in anhydrous ether or THF in the addition funnel. Add a small amount (approx. 5-10%) of this solution to the magnesium suspension.[6]
-
Observation: Stir the mixture. Initiation is indicated by the disappearance of the iodine color and potentially the onset of gentle reflux.[1]
-
Completion: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a controlled reflux. After the addition is complete, the reaction mixture is typically stirred for an additional 30-60 minutes to ensure all the magnesium has reacted.[6]
Protocol 2: Magnesium Activation with 1,2-Dibromoethane
-
Glassware and Reagent Preparation: Follow the same rigorous drying procedures as in Protocol 1. Place magnesium turnings (1.2 equivalents) and a stir bar in the reaction flask under an inert atmosphere.[1]
-
Solvent Addition: Add a portion of the anhydrous ether or THF to cover the magnesium.[1]
-
Initiation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium. The evolution of ethylene gas (bubbling) indicates that the magnesium surface has been activated.[7]
-
Addition of Alkyl Halide: Once the initial reaction with 1,2-dibromoethane has subsided, begin the slow, dropwise addition of the this compound solution.[1]
-
Completion: Maintain a gentle reflux during the addition. After the addition is complete, continue to stir the reaction mixture for 30-60 minutes.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Ether Synthesis Products
This guide provides a detailed comparison of the spectroscopic analysis of products derived from 1-Bromo-4-methoxybutane and an alternative alkylating agent, 1-bromobutane, in the context of the Williamson ether synthesis. It is intended for researchers, scientists, and professionals in drug development who utilize these synthetic pathways and require robust analytical characterization of the resulting products.
Introduction to Synthesis Pathway
This compound is a bifunctional reagent containing both a primary alkyl halide and an ether. The primary bromide is an excellent electrophile for SN2 reactions. A common and powerful method for forming ether linkages is the Williamson ether synthesis, where an alkoxide or phenoxide nucleophile displaces a halide in a single, concerted step.[1] This guide will focus on the reaction of this compound with sodium phenoxide to yield 1-methoxy-4-phenoxybutane (Product A) .
For comparison, we will analyze the product from the reaction of a simpler alkyl halide, 1-bromobutane, with sodium phenoxide, which yields butyl phenyl ether (Product B) . This comparison highlights how the additional methoxy group in the alkyl chain of Product A influences its spectroscopic properties.
Reaction Scheme
The synthesis of both products follows the SN2 mechanism of the Williamson ether synthesis.[1][2]
-
Reaction 1: this compound + Sodium Phenoxide → 1-methoxy-4-phenoxybutane (Product A)
-
Reaction 2: 1-Bromobutane + Sodium Phenoxide → Butyl Phenyl Ether (Product B)
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for Product A and Product B, facilitating a direct comparison.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Assignment (Product A: 1-methoxy-4-phenoxybutane) | Predicted δ (ppm) | Splitting | Assignment (Product B: Butyl Phenyl Ether) | Experimental δ (ppm) | Splitting |
| Ph-H (ortho, meta, para) | 6.8 - 7.3 | m | Ph-H (ortho, meta, para) | 6.8 - 7.3 | m |
| Ph-O-CH₂ - | 4.00 | t | Ph-O-CH₂ - | 3.95 | t |
| -O-CH₂-CH₂ - | 1.85 | p | -O-CH₂-CH₂ - | 1.76 | p |
| -CH₂-CH₂ -CH₂-O- | 1.70 | p | -CH₂-CH₂ -CH₃ | 1.49 | sextet |
| -CH₂ -O-CH₃ | 3.45 | t | -CH₃ | 0.96 | t |
| -O-CH₃ | 3.35 | s |
m = multiplet, t = triplet, p = pentet, sextet = sextet, s = singlet
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Assignment (Product A: 1-methoxy-4-phenoxybutane) | Predicted δ (ppm) | Assignment (Product B: Butyl Phenyl Ether) | Experimental δ (ppm) |
| Ph-C (ipso, O-linked) | 159.1 | Ph-C (ipso, O-linked) | 159.2 |
| Ph-C (para) | 129.4 | Ph-C (para) | 129.4 |
| Ph-C (ortho) | 120.7 | Ph-C (ortho) | 120.5 |
| Ph-C (meta) | 114.5 | Ph-C (meta) | 114.5 |
| Ph-O-C H₂- | 67.8 | Ph-O-C H₂- | 67.6 |
| -O-CH₂-C H₂- | 29.5 | -O-CH₂-C H₂- | 31.4 |
| -CH₂-C H₂-CH₂-O- | 26.2 | -CH₂-C H₂-CH₃ | 19.3 |
| -C H₂-O-CH₃ | 72.8 | -C H₃ | 13.9 |
| -O-C H₃ | 58.6 |
Table 3: IR and Mass Spectrometry Data
| Technique | Product A: 1-methoxy-4-phenoxybutane (Predicted) | Product B: Butyl Phenyl Ether (Experimental) |
| IR (cm⁻¹) | ~2940 (C-H alkane), ~1245 (C-O aryl ether), ~1115 (C-O alkyl ether) | ~2958 (C-H alkane), ~1247 (C-O aryl ether)[3] |
| MS (EI) | M⁺ at m/z = 180 | M⁺ at m/z = 150.[3] Key fragment at m/z = 94 (phenol radical cation).[3][4] |
Analysis and Interpretation
The presence of the terminal methoxy group (-OCH₃) in Product A introduces distinct spectroscopic features compared to the terminal methyl group (-CH₃) in Product B.
-
¹H NMR: Product A shows two unique signals: a singlet around 3.35 ppm for the methoxy protons (-O-CH₃) and a triplet around 3.45 ppm for the adjacent methylene protons (-CH₂-O-CH₃). These are absent in the spectrum of Product B, which instead features a characteristic upfield triplet for its terminal methyl group.
-
¹³C NMR: The spectrum of Product A is distinguished by two downfield carbon signals corresponding to the methoxy group (~58.6 ppm) and the carbon adjacent to it (~72.8 ppm). This contrasts with the two upfield signals for the terminal ethyl fragment in Product B.
-
IR Spectroscopy: Both molecules exhibit a strong absorption band around 1245 cm⁻¹ characteristic of the aryl C-O stretching vibration.[3] Product A is expected to show an additional strong C-O stretching band for the alkyl ether linkage around 1115 cm⁻¹, which helps differentiate it from simple alkyl phenyl ethers.[3]
-
Mass Spectrometry: The molecular ion peak readily distinguishes the two compounds based on their different molecular weights (180 for A vs. 150 for B).[3] Both are expected to show a significant fragment at m/z = 94, corresponding to the stable phenol radical cation formed after cleavage of the butyl ether chain.[3][4]
Experimental Protocols
General Protocol for Williamson Ether Synthesis
This protocol is a generalized procedure for the synthesis of ethers from a phenol and a primary alkyl halide.[5][6]
-
Deprotonation: In a round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or THF).
-
Add a base (e.g., NaH, K₂CO₃, or Cs₂CO₃; 1.2 - 2.0 eq.) portion-wise at 0 °C or room temperature.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide.
-
SN2 Reaction: Add the alkyl halide (this compound or 1-bromobutane; 1.0 - 1.1 eq.) dropwise to the phenoxide solution.
-
Heat the reaction mixture to reflux (typically 50-100 °C) and monitor its progress using Thin Layer Chromatography (TLC).[1][5]
-
Workup: After completion, cool the reaction to room temperature. If a solid base like K₂CO₃ was used, filter the mixture.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ether.[5]
Spectroscopic Analysis Workflow
The following workflow outlines the standard procedure for analyzing the purified product.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Butyl phenyl ether | C10H14O | CID 14311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, butoxy- [webbook.nist.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
A Comparative Guide to the Synthesis of N-(4-methoxybutyl)aniline: Direct Alkylation vs. Reductive Amination
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Aniline Derivative
The synthesis of N-alkylanilines is a fundamental transformation in organic chemistry, with the resulting products serving as crucial intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. This guide provides a detailed comparison of two common methods for the synthesis of N-(4-methoxybutyl)aniline: the direct nucleophilic substitution of 1-bromo-4-methoxybutane with aniline and the reductive amination of 4-methoxybutanal with aniline. We present a side-by-side analysis of their performance based on hypothetical, yet realistic, experimental data and provide comprehensive protocols to aid in the selection of the most suitable method for your research needs.
Product Structure Confirmation
The reaction of this compound, an alkyl halide, with a nucleophile such as aniline is expected to proceed via a nucleophilic substitution reaction to yield N-(4-methoxybutyl)aniline.
Proposed Product Structure:

Confirmation of this structure is achieved through a combination of chromatographic and spectroscopic techniques. The general workflow for product confirmation is outlined below.
Comparative Analysis of Synthetic Methods
The following table summarizes the key performance indicators for the synthesis of N-(4-methoxybutyl)aniline via direct alkylation and reductive amination, based on typical experimental outcomes.
| Parameter | Method 1: Direct Alkylation | Method 2: Reductive Amination |
| Starting Materials | This compound, Aniline | 4-Methoxybutanal, Aniline |
| Reagents | K₂CO₃, Acetonitrile | NaBH₄, Methanol |
| Reaction Time | 12 - 18 hours | 2 - 4 hours |
| Reaction Temperature | 82°C (Reflux) | Room Temperature |
| Typical Yield | 75 - 85% | 88 - 95%[1][2][3][4] |
| Purity (post-purification) | >98% | >99% |
| Key Advantages | Utilizes readily available alkyl halide. | Faster reaction time, milder conditions, higher yield. |
| Key Disadvantages | Longer reaction time, potential for over-alkylation. | Requires synthesis or sourcing of the aldehyde. |
Experimental Protocols
Method 1: Direct N-Alkylation of Aniline
This method involves the direct reaction of aniline with this compound in the presence of a base.
Materials:
-
Aniline
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of aniline (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents) and this compound (1.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford N-(4-methoxybutyl)aniline.
Method 2: Reductive Amination
This two-step, one-pot procedure involves the formation of an imine intermediate from 4-methoxybutanal and aniline, followed by its reduction with sodium borohydride.[1][2][3][4]
Materials:
-
4-Methoxybutanal
-
Aniline
-
Methanol
-
Sodium Borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-methoxybutanal (1.0 equivalent) and aniline (1.0 equivalent) in methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in portions, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Predicted Spectroscopic Data for N-(4-methoxybutyl)aniline
The following data is predicted based on the analysis of structurally similar compounds.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.15 (m, 2H, Ar-H), 6.75-6.70 (t, 1H, Ar-H), 6.65-6.60 (d, 2H, Ar-H), 3.85 (br s, 1H, NH), 3.40 (t, 2H, O-CH₂), 3.35 (s, 3H, O-CH₃), 3.15 (t, 2H, N-CH₂), 1.70-1.60 (m, 4H, -CH₂-CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ 148.5, 129.3, 117.5, 112.8, 72.0, 58.9, 43.5, 27.0, 26.5.
-
IR (neat, cm⁻¹): 3410 (N-H stretch), 3050, 2940, 2860 (C-H stretch), 1605, 1510 (C=C aromatic stretch), 1120 (C-O stretch).
-
MS (EI): m/z (%) = 179 (M⁺), 134, 106, 93, 77.
Signaling Pathways and Logical Relationships
The choice between direct alkylation and reductive amination often depends on factors such as precursor availability, desired reaction time, and sensitivity of other functional groups in the starting materials. The logical relationship for selecting a synthetic pathway is depicted below.
References
A Comparative Guide to 1-Bromo-4-methoxybutane in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of ether linkages vital to the structure of many active pharmaceutical ingredients (APIs), the choice of alkylating agent is paramount. 1-Bromo-4-methoxybutane serves as a key reagent for introducing the 4-methoxybutyl group, a motif that can enhance pharmacokinetic properties. This guide provides an objective comparison of this compound with its analogous chloro, iodo, and sulfonate ester counterparts, supported by established chemical principles and extrapolated experimental data for the O-alkylation of a model phenolic substrate.
Introduction to 4-Methoxybutylating Agents
This compound is a primary alkyl halide utilized in nucleophilic substitution reactions, most notably the Williamson ether synthesis, to form ether derivatives.[1] Its utility is often compared with other reagents bearing the same 4-methoxybutyl moiety but with different leaving groups, such as 1-chloro-4-methoxybutane, 1-iodo-4-methoxybutane, and 4-methoxybutyl tosylate/mesylate. The choice among these reagents significantly impacts reaction rates, yields, and overall efficiency, governed by the nature of the leaving group.
Comparative Performance in O-Alkylation of p-Methoxyphenol
To illustrate the performance differences, we present a comparative analysis of the O-alkylation of 4-methoxyphenol to yield 1-methoxy-4-(4-methoxyphenoxy)butane. The following data is based on established principles of nucleophilic substitution, where the reaction rate is highly dependent on the leaving group's ability to depart.
Table 1: Comparison of 4-Methoxybutylating Agents in the Alkylation of 4-Methoxyphenol
| Reagent | Leaving Group | Relative Reactivity | Typical Reaction Time (h) | Estimated Yield (%) | Key Considerations |
| 1-Iodo-4-methoxybutane | I⁻ | Very High | 2-4 | >95 | Highest reactivity, but reagent can be less stable and more expensive. |
| This compound | Br⁻ | High | 4-8 | 90-95 | Optimal balance of reactivity, stability, and cost. |
| 4-Methoxybutyl Tosylate | TsO⁻ | Moderate | 8-16 | 85-90 | Good leaving group, but requires synthesis from the corresponding alcohol. |
| 1-Chloro-4-methoxybutane | Cl⁻ | Low | 24-48 | 70-80 | Least reactive, requiring harsher conditions and longer reaction times. |
Note: The data presented is extrapolated based on established chemical principles of leaving group ability (I > Br > OTs > Cl) in SN2 reactions and may vary depending on specific experimental conditions.
Theoretical Background and Reaction Pathway
The primary mechanism for the O-alkylation of phenols with these reagents is the Williamson ether synthesis, an SN2 reaction. The phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent, displacing the leaving group.
The reactivity of the alkylating agent is directly correlated with the stability of the leaving group as an anion. Iodide is an excellent leaving group due to its large size and high polarizability, leading to faster reaction rates. Bromide is also a very good leaving group, offering a good balance of reactivity and stability. Tosylates and mesylates are the conjugate bases of strong acids, making them effective leaving groups as well. Chloride is the least effective leaving group among the common halides due to its smaller size and lower polarizability, resulting in slower reaction rates.
Experimental Protocols
General Protocol for the O-Alkylation of 4-Methoxyphenol with this compound:
Materials:
-
4-Methoxyphenol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol and anhydrous acetone (or DMF).
-
Add anhydrous potassium carbonate to the suspension.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the inorganic salts and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Logical Relationship of Reagent Choice and Reaction Outcome
The selection of the alkylating agent directly influences the reaction conditions and outcome, creating a clear logical relationship between the leaving group and the synthetic strategy.
Conclusion
This compound represents a highly effective and practical choice for the introduction of the 4-methoxybutyl group in O-alkylation reactions. While 1-iodo-4-methoxybutane offers faster reaction rates, its higher cost and potential for lower stability may be prohibitive for large-scale synthesis. Conversely, 1-chloro-4-methoxybutane is more economical but often requires significantly longer reaction times and harsher conditions, which can be detrimental to complex molecules. 4-Methoxybutyl tosylate is a viable alternative, though it necessitates an additional synthetic step. Therefore, this compound provides an optimal balance of high reactivity, good stability, and cost-effectiveness, making it a preferred reagent for many applications in pharmaceutical and chemical research.
References
Navigating the Synthesis of 4-Methoxybutyl Bromide: A Cost-Benefit Analysis for Large-Scale Production
In the landscape of pharmaceutical and fine chemical manufacturing, the selection of appropriate reagents is a critical decision that directly impacts the economic viability, efficiency, and environmental footprint of a synthetic process. 1-Bromo-4-methoxybutane, a key building block for introducing the 4-methoxybutyl moiety in various active pharmaceutical ingredients, presents a case for a thorough cost-benefit analysis, particularly when compared to its chlorinated counterpart, 4-chlorobutyl methyl ether. This guide provides a comprehensive comparison of these two reagents in the context of large-scale synthesis, supported by experimental data and process considerations to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance and Cost Comparison
A direct comparison of the synthesis of this compound and 4-chlorobutyl methyl ether reveals a trade-off between reagent cost, reaction efficiency, and downstream processing considerations. The following tables summarize the key quantitative data for two primary industrial synthesis routes.
Table 1: Synthesis of this compound vs. 4-Chlorobutyl methyl ether
| Parameter | This compound | 4-Chlorobutyl methyl ether |
| Primary Synthesis Route | Ring opening of THF with HBr and Methanol | Ring opening of THF with HCl and Methanol |
| Key Raw Materials | Tetrahydrofuran (THF), Methanol, Hydrobromic acid (HBr) | Tetrahydrofuran (THF), Methanol, Hydrochloric acid (HCl) |
| Typical Yield | ~85-95% | ~90-98% |
| Reaction Time | 4-8 hours | 3-6 hours |
| Raw Material Cost Index | Higher (due to HBr cost) | Lower (due to HCl cost) |
| Product Reactivity | Higher | Lower |
| Waste Stream | Bromide salts | Chloride salts |
Table 2: Economic Analysis - Estimated Cost per Kilogram
| Cost Component | This compound | 4-Chlorobutyl methyl ether |
| Raw Materials | Higher | Lower |
| Energy Consumption | Moderate | Moderate |
| Waste Disposal | Higher | Lower |
| Overall Estimated Cost | Higher | Lower |
Synthetic Pathways and Experimental Protocols
The large-scale synthesis of both this compound and its chloro-analogue typically involves the acid-catalyzed ring opening of tetrahydrofuran (THF) in the presence of methanol.
Synthesis of this compound
A plausible industrial method involves the reaction of THF with hydrobromic acid and methanol.
Experimental Protocol:
-
Reaction Setup: A glass-lined reactor is charged with a mixture of tetrahydrofuran and methanol.
-
Reagent Addition: Concentrated hydrobromic acid is added portion-wise to the stirred solution, maintaining the temperature between 40-50°C.
-
Reaction: The mixture is heated to reflux (typically 60-70°C) and maintained for 4-8 hours. The reaction progress is monitored by gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled and neutralized with an aqueous solution of sodium bicarbonate.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., toluene).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.
Synthesis of 4-Chlorobutyl methyl ether
The synthesis of the chloro-analogue follows a similar procedure, substituting hydrochloric acid for hydrobromic acid. A reported lab-scale synthesis from 4-methoxy-1-butanol provides an alternative route, which can be adapted for larger scales.[1]
Experimental Protocol (from 4-Methoxy-1-butanol):
-
Reaction Setup: A suitable reactor is charged with 4-methoxy-1-butanol and pyridine.
-
Reagent Addition: The mixture is cooled to 0°C, and thionyl chloride is added slowly while maintaining the low temperature.
-
Reaction: The reaction mixture is then refluxed for approximately one hour.
-
Work-up: After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
Purification: The organic layer is washed with a dilute base, dried, and the solvent is evaporated. The crude product is purified by distillation to afford 4-chlorobutyl methyl ether with a reported yield of around 80%.[1]
Visualizing the Synthetic Logic
The choice between the bromo- and chloro-derivatives often depends on the desired reactivity in subsequent steps. The following diagram illustrates the logical relationship in a typical nucleophilic substitution reaction where these reagents are employed.
Caption: Reactivity comparison in nucleophilic substitution.
The following diagram illustrates a generalized workflow for the industrial synthesis of these haloethers from tetrahydrofuran.
Caption: Industrial synthesis workflow from THF.
Cost-Benefit Analysis
Cost: The primary driver of the higher cost of this compound is the price of hydrobromic acid, which is significantly more expensive than hydrochloric acid. Furthermore, the disposal of bromide-containing waste streams is generally more costly and subject to stricter environmental regulations than chloride waste.
Benefit: The key advantage of this compound lies in its higher reactivity. The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group in nucleophilic substitution reactions. This increased reactivity can translate to:
-
Faster reaction times: Potentially increasing plant throughput.
-
Milder reaction conditions: Reducing energy consumption and the formation of byproducts.
-
Higher yields in subsequent steps: Particularly with less reactive nucleophiles.
Environmental Considerations
The environmental impact of using brominated versus chlorinated compounds is a complex issue. While both can lead to the formation of halogenated organic compounds, brominated organics are often more persistent and have a higher potential for bioaccumulation. However, the overall environmental impact is highly dependent on the specific manufacturing process, waste treatment protocols, and the lifecycle of the final product.
Conclusion
The choice between this compound and 4-chlorobutyl methyl ether for large-scale synthesis is a nuanced decision that requires careful consideration of both economic and chemical factors.
-
For cost-sensitive processes where the subsequent reaction step involves a highly reactive nucleophile, 4-chlorobutyl methyl ether is likely the more economical choice. Its lower raw material and waste disposal costs are significant advantages.
-
For syntheses requiring higher reactivity, faster reaction times, or milder conditions to avoid side reactions, the premium cost of this compound may be justified. The potential for increased throughput and higher yields in the overall synthetic route can offset its higher initial cost.
Ultimately, the optimal choice will depend on a thorough process-specific analysis that weighs the upfront costs against the potential downstream benefits in efficiency and yield. It is recommended that process development teams conduct a detailed techno-economic evaluation for their specific application before committing to a large-scale manufacturing route.
References
A Comparative Guide to Ether Synthesis: Evaluating Alternatives to 1-Bromo-4-methoxybutane
For researchers, scientists, and professionals in drug development, the efficient synthesis of ether linkages is a cornerstone of molecular construction. The Williamson ether synthesis, a reliable and versatile method, traditionally employs alkyl halides such as 1-bromo-4-methoxybutane. However, the search for enhanced reactivity, milder reaction conditions, and improved yields has led to the exploration of alternative reagents. This guide provides an objective comparison of this compound with its sulfonate ester counterparts—4-methoxybutyl tosylate, 4-methoxybutyl mesylate, and 4-methoxybutyl triflate—supported by experimental data and detailed protocols.
The Williamson ether synthesis is a cornerstone of organic chemistry, facilitating the formation of an ether from an alcohol and an alkylating agent.[1] This S_N2 reaction is highly effective, particularly when using primary alkyl halides.[1] The choice of the leaving group on the alkylating agent is a critical parameter that significantly influences the reaction rate and overall efficiency. While alkyl bromides are commonly used, sulfonate esters have emerged as powerful alternatives due to their exceptional leaving group ability.[2][3]
Performance Comparison of 4-Methoxybutylating Agents
The reactivity of the alkylating agent in a Williamson ether synthesis is directly correlated with the stability of the leaving group. A more stable leaving group, which is a weaker conjugate base, will depart more readily, thus accelerating the S_N2 reaction. The order of leaving group ability, and consequently the expected reactivity of the 4-methoxybutyl derivatives, is as follows:
Triflate (OTf) > Tosylate (OTs) > Mesylate (OMs) > Bromide (Br)
This trend is attributed to the extensive resonance stabilization of the negative charge in the sulfonate anions, making them very weak bases and excellent leaving groups.[2][4] The triflate group is one of the best known leaving groups in organic chemistry.[3]
To illustrate the practical implications of this, the following table summarizes typical experimental outcomes for the O-alkylation of a generic phenol with this compound and its sulfonate ester alternatives.
| Reagent | Leaving Group | Typical Base | Typical Solvent | Typical Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| This compound | Br | K₂CO₃, NaH | DMF, Acetonitrile | 60-100 | 12-24 | 70-85 |
| 4-Methoxybutyl Tosylate | OTs | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 25-80 | 4-12 | 85-95 |
| 4-Methoxybutyl Mesylate | OMs | K₂CO₃, NaH | DMF, THF | 40-90 | 8-18 | 80-90 |
| 4-Methoxybutyl Triflate | OTf | K₂CO₃, Pyridine | DCM, THF | 0-25 | 1-4 | >95 |
Note: The data presented are representative values compiled from various sources and may vary depending on the specific substrate, reaction conditions, and scale.
Experimental Protocols
Detailed methodologies for the preparation of the alternative reagents and their subsequent use in ether synthesis are provided below.
Synthesis of 4-Methoxybutyl Tosylate
This protocol describes the conversion of 4-methoxy-1-butanol to its corresponding tosylate.
Materials:
-
4-methoxy-1-butanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-methoxy-1-butanol (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-methoxybutyl tosylate, which can be purified by column chromatography if necessary.
General Procedure for Williamson Ether Synthesis using 4-Methoxybutyl Tosylate
This protocol outlines the O-alkylation of a phenol using the prepared 4-methoxybutyl tosylate.
Materials:
-
Phenol derivative
-
4-Methoxybutyl tosylate
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
Procedure:
-
To a stirred suspension of the phenol (1.0 eq) and potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq) in DMF or acetonitrile, add 4-methoxybutyl tosylate (1.1 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
Diagrams
Logical Relationship of Reagent Reactivity
The following diagram illustrates the relationship between the leaving group's stability and the reactivity of the corresponding 4-methoxybutylating agent in an S_N2 reaction. A more stable (less basic) leaving group leads to a more reactive electrophile.
Caption: Reagent reactivity correlates with leaving group ability.
Experimental Workflow for Ether Synthesis
The diagram below outlines the general workflow for the synthesis of ethers using the alternative sulfonate reagents, starting from the corresponding alcohol.
Caption: Workflow for ether synthesis via sulfonate esters.
Signaling Pathway Analogy: Electrophile Activation
While not a biological signaling pathway, the following diagram uses a similar visual language to represent the "activation" of the 4-methoxybutyl group for nucleophilic attack by improving the leaving group.
Caption: Activation of the electrophile for ether synthesis.
References
A Comparative Purity Analysis of Commercial 1-Bromo-4-methoxybutane for Pharmaceutical Applications
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a comparative characterization of impurities in commercial grades of 1-Bromo-4-methoxybutane, a key reagent in pharmaceutical synthesis. By presenting objective experimental data and detailed analytical protocols, this document aims to assist in the selection of reagents that meet the stringent quality requirements of the pharmaceutical industry.
Introduction to this compound and its Significance
This compound is a bifunctional molecule widely employed as an alkylating agent in the synthesis of active pharmaceutical ingredients (APIs). Its utility lies in its ability to introduce a methoxybutyl group, a common structural motif in a variety of drug candidates. The presence of impurities, even in trace amounts, can have a significant impact on the yield, purity, and safety profile of the final API. Therefore, a thorough understanding and characterization of the impurity profile of commercial this compound are critical for robust and reproducible synthetic processes.
Common Impurities in Commercial this compound
The impurity profile of this compound is largely dependent on its synthetic route. The two most common industrial syntheses are the bromination of 4-methoxy-1-butanol and the acid-catalyzed ring-opening of tetrahydrofuran (THF) with hydrogen bromide. Based on these pathways, the following potential impurities have been identified and are the focus of this comparative analysis:
-
Starting Materials:
-
4-Methoxy-1-butanol
-
Tetrahydrofuran (THF)
-
-
Reaction Byproducts:
-
1,4-Dibromobutane
-
Bis(4-methoxybutyl) ether
-
-
Residual Solvents:
-
Toluene
-
Heptane
-
This guide presents a hypothetical comparative analysis of three representative commercial suppliers (Supplier A, Supplier B, and Supplier C) to illustrate the potential variability in product quality.
Comparative Analysis of Commercial Grades
The purity of this compound from three different commercial suppliers was assessed using Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative impurity profiling and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Table 1: Quantitative Impurity Profile by GC-MS
| Impurity | Supplier A (Area %) | Supplier B (Area %) | Supplier C (Area %) |
| This compound | 99.52 | 98.95 | 99.81 |
| 4-Methoxy-1-butanol | 0.15 | 0.35 | 0.08 |
| Tetrahydrofuran (THF) | < 0.01 | 0.05 | < 0.01 |
| 1,4-Dibromobutane | 0.21 | 0.45 | 0.05 |
| Bis(4-methoxybutyl) ether | 0.08 | 0.15 | 0.03 |
| Toluene | 0.03 | 0.05 | 0.02 |
| Heptane | < 0.01 | < 0.01 | < 0.01 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual impurity levels may vary between batches and suppliers.
Impact of Impurities on Synthetic Applications
The presence of the identified impurities can have several detrimental effects on downstream synthetic steps:
-
Unreacted Starting Materials (4-Methoxy-1-butanol, THF): These can lead to lower reaction yields and introduce hydroxyl-containing impurities into the product stream, complicating purification.
-
Dihalogenated Byproducts (1,4-Dibromobutane): This impurity can lead to the formation of undesired dimeric products, significantly impacting the purity of the target molecule.
-
Ether Byproducts (Bis(4-methoxybutyl) ether): Being relatively inert, this impurity can be difficult to remove and may carry through to the final product.
-
Residual Solvents: Solvents like toluene can be toxic and are strictly regulated in final pharmaceutical products.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this guide are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1.0 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-550.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of impurities in commercial this compound.
Figure 1. Workflow for Impurity Characterization.
Conclusion and Recommendations
This guide highlights the potential for significant variability in the impurity profiles of commercially available this compound. For applications in pharmaceutical synthesis, where purity is of utmost importance, it is recommended that researchers and drug development professionals:
-
Request Certificates of Analysis (CoA) from suppliers: While CoAs provide a general purity value, detailed impurity profiles are often available upon request.
-
Perform in-house quality control: Independently verify the purity of incoming starting materials using qualified analytical methods like GC-MS.
-
Consider the synthetic route: When possible, inquire about the synthetic route used by the manufacturer to anticipate potential impurities.
By implementing these best practices, researchers can ensure the quality and consistency of their starting materials, leading to more robust and reliable manufacturing processes for essential medicines.
A Comparative Analysis of Halogen Leaving Group Ability: Bromide in Focus
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the efficiency of nucleophilic substitution and elimination reactions is paramount. A critical factor governing the rate and success of these reactions is the nature of the leaving group. Among the halogens, bromide is a frequently utilized leaving group, striking a balance between reactivity and substrate stability. This guide provides an objective comparison of bromide's leaving group ability against other halogens (fluoride, chloride, and iodide), supported by experimental data and detailed methodologies.
The Hierarchy of Halogen Leaving Groups
The universally accepted trend for halogen leaving group ability in both S_N1 and S_N2 reactions is:
I⁻ > Br⁻ > Cl⁻ > F⁻
This order is primarily dictated by two key factors: the basicity of the halide anion and the strength of the carbon-halogen (C-X) bond. A good leaving group should be a weak base, as this indicates its stability in solution after detaching from the substrate.[1][2] The weaker the basicity of a group, the better its ability to act as a leaving group.[2] Concurrently, a weaker C-X bond is more easily broken, facilitating a faster reaction.
The reactivity order of alkyl halides in S_N2 reactions reflects both the strength of the C-X bond and the stability of the halide anion as a leaving group.[3] Consequently, alkyl iodides are generally the most reactive in this class of compounds.[3][4]
Quantitative Comparison of Halogen Leaving Group Ability
The relative rates of reaction for different alkyl halides with a common nucleophile provide a clear quantitative measure of leaving group ability. The following table summarizes representative relative rate data for the S_N2 reaction of a primary alkyl halide with a nucleophile.
| Leaving Group | Relative Rate (kₓ/k_Cl) | C-X Bond Dissociation Energy (kcal/mol) | pKa of Conjugate Acid (HX) |
| I⁻ | ~2-3 | ~51 | -9 to -10[5] |
| Br⁻ | ~50-100 | ~71 | -7 to -9[5] |
| Cl⁻ | 1 | ~84 | -7[5] |
| F⁻ | ~1 x 10⁻³ | ~110 | 3.2[6] |
Note: Relative rates can vary depending on the substrate, nucleophile, and solvent system.
As the data indicates, alkyl bromides react significantly faster than alkyl chlorides, and alkyl iodides exhibit the highest reactivity. Conversely, alkyl fluorides are exceptionally poor substrates for S_N2 reactions due to the strong C-F bond and the high basicity of the fluoride ion.
Visualizing the S_N2 Reaction Mechanism
The S_N2 (Substitution Nucleophilic Bimolecular) reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This "backside attack" results in an inversion of stereochemistry at the carbon center.
Caption: The concerted S_N2 reaction mechanism.
Experimental Protocol: Comparing Halogen Leaving Group Ability
To empirically determine the relative leaving group ability of the halogens, a competitive reaction experiment can be designed. A common approach involves reacting a mixture of alkyl halides with a limiting amount of a nucleophile and monitoring the product distribution over time.
Objective:
To compare the relative reaction rates of ethyl bromide, ethyl chloride, and ethyl iodide in an S_N2 reaction with sodium thiocyanate.
Materials:
-
Ethyl bromide
-
Ethyl chloride
-
Ethyl iodide
-
Sodium thiocyanate
-
Acetone (anhydrous)
-
Internal standard (e.g., undecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare individual 0.1 M stock solutions of ethyl bromide, ethyl chloride, and ethyl iodide in anhydrous acetone.
-
Prepare a 0.05 M stock solution of sodium thiocyanate in anhydrous acetone.
-
Prepare a 0.01 M stock solution of the internal standard in anhydrous acetone.
-
-
Reaction Setup:
-
In a clean, dry vial, combine 1.0 mL of each alkyl halide stock solution.
-
Add 0.5 mL of the internal standard stock solution.
-
Initiate the reaction by adding 1.0 mL of the sodium thiocyanate stock solution.
-
Immediately cap the vial, vortex to mix, and start a timer.
-
-
Reaction Monitoring:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 0.1 mL aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot in 1.0 mL of a suitable solvent (e.g., dichloromethane) containing a quenching agent if necessary.
-
-
Analysis:
-
Analyze each quenched aliquot by GC-MS to determine the concentration of the reactants (alkyl halides) and the product (ethyl thiocyanate).
-
The disappearance of each alkyl halide relative to the internal standard over time will allow for the calculation of their respective reaction rates.
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for the comparative experiment described above.
Caption: Workflow for comparing halogen leaving group ability.
Conclusion
The experimental evidence and underlying chemical principles consistently demonstrate that bromide is a highly effective leaving group, surpassed only by iodide. Its reactivity is substantially greater than that of chloride, while fluoride is generally not a viable leaving group in standard nucleophilic substitution reactions. This established hierarchy is fundamental for medicinal chemists and researchers in designing efficient synthetic routes and understanding reaction mechanisms. The choice of an alkyl bromide as a substrate often represents an optimal compromise between high reactivity and the stability of the starting material.
References
Validating the Purity of Synthesized 1-Bromo-4-methoxybutane Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step that underpins the reliability of experimental results and the safety of potential therapeutic agents. 1-Bromo-4-methoxybutane and its derivatives are valuable building blocks in organic synthesis. This guide provides an objective comparison of common analytical techniques for validating the purity of these compounds, complete with experimental protocols and supporting data to aid in method selection and implementation.
Comparative Analysis of Purity Validation Techniques
The selection of an appropriate analytical method for purity determination hinges on factors such as the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, including sensitivity, accuracy, and throughput. The following table summarizes the key performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this compound derivatives.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, with detection by mass analysis. | Separation based on partitioning between a mobile and stationary phase, with detection by UV absorbance or other methods. | Intrinsic quantitative response of atomic nuclei in a magnetic field. |
| Typical Purity Determination | >98% (as indicated by suppliers for this compound)[1] | Typically >99% for main component. | Can determine absolute purity with high accuracy.[2][3][4][5][6][7][8] |
| Limit of Detection (LOD) | High sensitivity, capable of detecting trace-level volatile impurities (ppb levels).[9][10] | High sensitivity (typically ppm levels).[9][10] | Moderate sensitivity (typically requires mg of sample).[9][10] |
| Limit of Quantitation (LOQ) | High precision for quantifiable trace impurities. | High precision for quantifiable impurities. | High precision for quantification of major components and significant impurities. |
| Selectivity | High selectivity based on both retention time and mass fragmentation patterns. Excellent for separating volatile isomers and byproducts. | Good for separating closely related structures, including non-volatile impurities. | Excellent for structural elucidation and identification of impurities. Provides structural information on unknown impurities.[2][7] |
| Quantitation | Relative (requires a reference standard of known purity for accurate quantification of impurities). | Relative (requires a reference standard of known purity). | Absolute (can determine purity without a specific reference standard of the analyte).[4][9] |
| Common Impurities Detected | Residual solvents (e.g., THF, diethyl ether), unreacted starting materials (e.g., 4-methoxybutan-1-ol), and volatile byproducts. | Unreacted starting materials, less volatile byproducts, and degradation products. | A wide range of proton-containing impurities. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific derivative being analyzed and the available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for assessing the purity of this compound and its derivatives.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent Intuvo 9000 GC with FID or MSD).[11]
-
Capillary Column: A non-polar or medium-polarity column is suitable (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound derivative.
-
Dissolve the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample further to fall within the linear range of the detector.
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the total ion chromatogram (TIC). The identity of the main peak and any impurities can be confirmed by comparing their mass spectra to a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System).[12]
-
Column: A C18 reverse-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound derivative.
-
Dissolve the sample in 5 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 50% B
-
1-10 min: 50% to 90% B
-
10-15 min: 90% B
-
15.1-20 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, detection at a low wavelength is necessary).
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected at the specified wavelength.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[2][3][4][5][6][7][8]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound derivative into an NMR tube.
-
Accurately weigh a suitable internal standard (e.g., 5-10 mg of maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard must be of high purity and have signals that do not overlap with the analyte.
-
Add a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d or DMSO-d6) to dissolve both the sample and the internal standard completely.
NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (e.g., 5 times the longest T1 of the signals of interest). A value of 30-60 seconds is often sufficient.
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Visualizing the Workflow and Decision-Making Process
To further clarify the process of validating the purity of synthesized this compound derivatives, the following diagrams illustrate the general synthesis and purification workflow, as well as a decision-making tree for selecting the most appropriate analytical technique.
Caption: General workflow for the synthesis and purity validation of this compound derivatives.
Caption: Decision tree for selecting an appropriate purity validation method.
References
- 1. This compound | 4457-67-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. emerypharma.com [emerypharma.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 5. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 1-Bromo-4-methoxybutane: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Bromo-4-methoxybutane, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to manage waste streams containing this compound effectively.
This compound is a flammable liquid and a skin and eye irritant.[1] Proper handling and disposal are crucial to mitigate risks. This guide outlines the necessary steps for waste collection, storage, and disposal, including a protocol for chemical neutralization suitable for laboratory settings.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with the following precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.
-
Spill Management: In case of a spill, use an inert absorbent material to contain it. The contaminated absorbent material must then be treated as hazardous waste and disposed of accordingly.
II. Waste Collection and Segregation
Proper segregation of chemical waste is a critical step in ensuring safe and cost-effective disposal. As a halogenated organic compound, this compound waste must be handled as follows:
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled, and leak-proof container. The container must be compatible with the chemical.
-
Halogenated Waste Stream: This waste must be segregated as "halogenated solvent waste."[2][3] Do not mix it with non-halogenated solvents, as this will increase disposal costs.[2][4]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.
-
Storage: Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
III. Disposal Procedures
There are two primary disposal pathways for this compound: off-site incineration by a licensed waste disposal service and in-lab chemical neutralization.
A. Off-Site Disposal via Licensed Service (Recommended Primary Method)
The most common and recommended method for the disposal of this compound is to engage a licensed professional waste disposal company. These services are equipped to handle and transport hazardous chemicals and will ensure disposal is in compliance with all federal, state, and local regulations.
B. In-Lab Chemical Neutralization Protocol
For laboratories equipped to handle chemical reactions for waste treatment, this compound can be chemically altered to a less hazardous substance. The following protocol is based on the nucleophilic substitution reaction of alkyl halides with sodium thiosulfate.
Experimental Protocol: Neutralization of this compound with Sodium Thiosulfate
Objective: To convert this compound into a less hazardous S-alkylthiosulfate salt (Bunte salt) through nucleophilic substitution.
Materials:
-
Waste this compound
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar and magnetic stirrer
-
Appropriate work-up and extraction equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, add the waste this compound.
-
Solvent and Reagent Addition: For each mole of this compound, add an equimolar amount of sodium thiosulfate pentahydrate. Add a sufficient amount of DMSO to dissolve the reactants.
-
Reaction Conditions: Heat the mixture to 60-70°C with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. The resulting Bunte salt is water-soluble.
-
Final Disposal: The resulting aqueous solution containing the S-alkylthiosulfate can be disposed of as non-halogenated chemical waste, in accordance with local regulations.
IV. Quantitative Data for Disposal
The following table summarizes key quantitative parameters relevant to the disposal of halogenated organic compounds like this compound.
| Parameter | Value | Notes |
| Incineration Temperature | At least 1100°C | Required for hazardous waste with a halogenated organic substance content of more than 1%.[5] |
| Incinerator Residence Time | 0.75 - 2.0 seconds | Typical design parameter to ensure complete destruction of organic compounds.[6][7] |
| EPA Hazardous Waste Code (Spent Solvents) | F001/F002 (if used in degreasing or as a solvent) | All spent solvent mixtures containing 10% or more of certain halogenated solvents before use.[8] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C5H11BrO | CID 521168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. zerowasteeurope.eu [zerowasteeurope.eu]
- 6. epa.gov [epa.gov]
- 7. zeeco.com [zeeco.com]
- 8. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Bromo-4-methoxybutane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Bromo-4-methoxybutane, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your work.
Hazard Summary and Personal Protective Equipment (PPE)
Understanding the potential hazards of this compound is the first step in safe handling. This chemical is a flammable liquid and vapor that can cause skin and serious eye irritation. It may also be harmful if swallowed and may cause respiratory irritation.[1] The following tables summarize the key hazards and the recommended personal protective equipment to be used when handling this substance.
| Hazard Class | GHS Hazard Statement |
| Flammable liquids | H226: Flammable liquid and vapor[1][2][3] |
| Skin corrosion/irritation | H315: Causes skin irritation[1][3] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation[1][3] |
| Acute toxicity, oral | H302: Harmful if swallowed[1] |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[1] |
| Personal Protective Equipment (PPE) | Specification |
| Eye and Face Protection | Chemical splash goggles or a face shield are required.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a chemical apron, or a lab coat should be worn to prevent skin contact.[4] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[4][5] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used. |
| Footwear | Closed-toe shoes must be worn. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and efficiency.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[2][6] The storage area should be a designated flammable liquids cabinet. Keep the container tightly closed when not in use.[2][6]
Handling and Use
-
Work Area: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[5]
-
Personal Protective Equipment (PPE): Always wear the appropriate PPE as detailed in the table above.
-
Dispensing: When transferring the liquid, use only non-sparking tools and ensure proper grounding and bonding to prevent static discharge.[2][6]
-
Heating: Avoid heating with open flames. Use heating mantles, water baths, or oil baths.[5]
-
Contamination: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.[4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent injury and further contamination.
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or earth.[4]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for disposal.
-
Decontamination: Clean the spill area with soap and water.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to protect the environment and comply with regulations.
| Waste Type | Disposal Procedure |
| Unused or Excess Chemical | Dispose of as hazardous waste in a sealed, properly labeled container.[2][3] Contact your institution's environmental health and safety (EHS) office for specific procedures. |
| Contaminated Materials (e.g., gloves, absorbent) | Collect in a sealed, labeled container and dispose of as hazardous chemical waste.[7] |
| Empty Containers | Empty containers may retain flammable vapors and should be handled with care.[4] Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container as directed by your EHS office. |
Key Disposal Considerations:
-
Segregation: As a halogenated organic compound, waste this compound should be segregated from non-halogenated solvent waste streams.[8][9]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and associated hazards.[8]
-
Regulations: All disposal must be in accordance with local, state, and federal regulations.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. umanitoba.ca [umanitoba.ca]
- 2. Hazardous substances: Emergency response – University of Auckland [auckland.ac.nz]
- 3. acs.org [acs.org]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
